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  • Product: Methylenesuccinate(2-)
  • CAS: 2964-00-3

Core Science & Biosynthesis

Foundational

The Immunometabolic Role of Methylenesuccinate(2-): Mechanisms, Pathways, and Analytical Protocols

Executive Summary Methylenesuccinate(2-), universally recognized in the scientific literature as itaconate , has transcended its historical classification as a mere tricarboxylic acid (TCA) cycle byproduct to become a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methylenesuccinate(2-), universally recognized in the scientific literature as itaconate , has transcended its historical classification as a mere tricarboxylic acid (TCA) cycle byproduct to become a cornerstone of immunometabolism[1]. Synthesized primarily in macrophages during inflammatory responses, itaconate acts as a crucial immunomodulatory, antioxidant, and antimicrobial metabolite[2]. This technical guide dissects the mechanistic causality of itaconate in cellular reprogramming and provides rigorously validated, step-by-step experimental protocols for its quantification and functional analysis.

Biosynthesis and Subcellular Dynamics

In resting macrophages, the expression of the enzyme cis-aconitate decarboxylase (encoded by the ACOD1 or IRG1 gene) is negligible. However, upon stimulation by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) or cytokines like interferon-gamma (IFN-γ), ACOD1 is rapidly and massively upregulated[1][2].

Localized to the mitochondrial matrix, ACOD1 catalyzes the decarboxylation of cis-aconitate, diverting carbon flux away from the TCA cycle to produce itaconate[2]. To exert its cytosolic effects, itaconate must cross the mitochondrial inner membrane. It achieves this by utilizing the dicarboxylate, citrate, and oxoglutarate mitochondrial carriers[3].

Biosynthesis LPS LPS / IFN-γ TLR4 TLR4 Receptor LPS->TLR4 IRG1 IRG1 (ACOD1) TLR4->IRG1 Upregulation Itaconate Methylenesuccinate(2-) (Itaconate) IRG1->Itaconate Decarboxylation CisAconitate cis-Aconitate (TCA Cycle) CisAconitate->IRG1 SDH Succinate Dehydrogenase (Complex II) Itaconate->SDH Inhibition Succinate Succinate (Accumulation) SDH->Succinate Blocked Conversion

Biosynthesis of Methylenesuccinate(2-) and its inhibition of Succinate Dehydrogenase.

Core Mechanisms of Action in Cellular Metabolism

TCA Cycle Reprogramming via SDH Inhibition

Itaconate shares a high degree of structural homology with succinate. Causality: This structural mimicry allows itaconate to act as a competitive, reversible inhibitor of Succinate Dehydrogenase (SDH, Mitochondrial Complex II)[4]. By occupying the active site of SDH, itaconate blocks the oxidation of succinate to fumarate. This enzymatic blockade results in a massive intracellular accumulation of succinate, which subsequently alters mitochondrial reactive oxygen species (ROS) production and drives metabolic repurposing during the early hyperinflammatory phase[4][5].

Electrophilic Stress Response: KEAP1 Alkylation and Nrf2 Activation

Beyond competitive inhibition, itaconate is an electrophilic α,β-unsaturated dicarboxylic acid capable of undergoing Michael addition with nucleophilic thiol groups on target proteins[1].

Causality: Itaconate directly alkylates specific cysteine residues (Cys151, Cys257, Cys288) on the Kelch-like ECH-associated protein 1 (KEAP1)[1][3]. This covalent modification induces a conformational change in KEAP1, liberating the transcription factor Nrf2. Once freed, Nrf2 translocates to the nucleus, driving the expression of antioxidant response elements (ARE) such as Heme Oxygenase-1 (HO-1) and NQO-1. This mechanism neutralizes oxidative stress and suppresses pro-inflammatory cytokine production[3][5].

Nrf2_Pathway Itaconate Methylenesuccinate(2-) KEAP1 KEAP1 (Cys151, Cys257, Cys288) Itaconate->KEAP1 Alkylation Nrf2_Cytosol Nrf2 (Cytosol) KEAP1->Nrf2_Cytosol Releases Nrf2_Nucleus Nrf2 (Nucleus) Nrf2_Cytosol->Nrf2_Nucleus Translocation Antioxidant Antioxidant Genes (HO-1, NQO-1) Nrf2_Nucleus->Antioxidant Transcription

Methylenesuccinate(2-) alkylates KEAP1, driving Nrf2 nuclear translocation and gene expression.

Modulation of Coenzyme A and BCAA Metabolism

Recent metabolomic tracing reveals that itaconate is further metabolized into itaconyl-CoA[4]. Causality: Itaconyl-CoA acts as a potent inhibitor of vitamin B12-dependent methylmalonyl-CoA mutase (MUT). This inhibition bottlenecks the catabolism of branched-chain amino acids (BCAAs) and odd-chain fatty acids, fundamentally altering the cellular acyl-CoA landscape and lipid diversity[4].

Quantitative Data: Metabolic Shifts in Activated Macrophages

The transition from a resting macrophage (M0) to a pro-inflammatory state (M1) triggers profound quantitative shifts in the intracellular metabolome, driven heavily by itaconate synthesis.

Metabolic ParameterResting Macrophage (M0)LPS-Activated Macrophage (M1)Mechanistic Driver
Itaconate Concentration < 0.1 mM5.0 - 8.0 mMRapid ACOD1/IRG1 transcriptional upregulation
Succinate Levels Baseline (Homeostatic)10x - 15x IncreaseSDH competitive inhibition by itaconate
Nrf2 Nuclear Fraction LowHighKEAP1 cysteine alkylation by itaconate
ROS Production BaselineInitially high, then suppressedSDH inhibition & HO-1/NQO-1 induction
BCAA Catabolism ActiveSuppressedMUT inhibition by itaconyl-CoA

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols have been designed to establish causality and include built-in self-validation checkpoints.

Protocol 1: LC-MS/MS Quantification of Itaconate (Ion-Pairing Method)

Rationale: Itaconate is a highly polar dicarboxylic acid. Standard reversed-phase chromatography fails to retain it adequately, leading to poor peak resolution and ion suppression. Causality for choice: By utilizing tributylamine as an ion-pairing agent, we neutralize the molecule's charge, drastically improving column retention, peak shape, and achieving a Limit of Quantitation (LOQ) of ~30 pg[6].

  • Extraction: Lyse 1×106 macrophages in 500 µL of ice-cold 80% methanol/water containing 1 µM of universally labeled 13C -itaconate as an internal standard.

  • Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a Hypercarb™ porous graphitic carbon column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 10 mM tributylamine and 15 mM acetic acid.

  • Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for itaconate ( m/z 129.0 85.0) and 13C -itaconate ( m/z 134.0 89.0)[6][7].

  • Self-Validation Checkpoint: Ensure baseline separation between itaconate and its naturally occurring isomers (mesaconate and citraconate). If isomers co-elute, adjust the gradient slope, as unresolved isomers will falsely inflate itaconate quantification[7].

LCMS_Workflow Sample Macrophage Cell Lysate Extraction 80% Methanol Extraction Sample->Extraction LC Ion-Pairing LC (Tributylamine) Extraction->LC MS Tandem MS (MRM Mode) LC->MS Data Quantification (LOQ: 30 pg) MS->Data

Step-by-step LC-MS/MS analytical workflow for the precise quantification of Methylenesuccinate.

Protocol 2: Seahorse Extracellular Flux Analysis for SDH Inhibition

Rationale: Measuring intact cellular oxygen consumption rate (OCR) can be confounded by cytosolic metabolic shifts. Causality for choice: To isolate the direct effect of itaconate on Mitochondrial Complex II, cells must be permeabilized, allowing direct substrate delivery to the mitochondria[4].

  • Preparation: Seed cells in a Seahorse XF96 microplate. Replace media with Mitochondrial Assay Solution (MAS) containing 1 nM perfringolysin O (PFO) to permeabilize the plasma membrane.

  • Substrate Addition: Provide 10 mM succinate and 2 µM rotenone (to block Complex I).

  • Inhibition Assay: Inject varying concentrations of itaconate (0.1 mM to 10 mM) via the Seahorse injection ports and monitor the immediate drop in OCR.

  • Self-Validation Checkpoint: Inject malonate (a known, potent SDH inhibitor) in a parallel well. The OCR suppression profile of itaconate should mirror that of malonate, confirming Complex II as the specific target[4].

Protocol 3: CRISPR-Cas9 Ablation of IRG1 in THP-1 Cells

Rationale: While cell-permeable mimetics like 4-octyl itaconate (4-OI) are widely used, they can exhibit off-target electrophilic effects not representative of endogenous itaconate. Causality for choice: Genetic ablation of the IRG1 gene provides a definitive, unconfounded model to study endogenous itaconate deprivation.

  • sgRNA Design: Design sgRNAs targeting exon 2 of the human IRG1 gene to induce a frameshift mutation.

  • Transfection: Nucleofect THP-1 monocytes with Cas9 ribonucleoprotein (RNP) complexes.

  • Differentiation & Stimulation: Differentiate clonal knockouts into macrophages using PMA (Phorbol 12-myristate 13-acetate), then stimulate with LPS (200 ng/mL) and IFN-γ (200 ng/mL) for 24 hours.

  • Self-Validation Checkpoint: Run LC-MS/MS (Protocol 1) on the cellular lysate. A successful knockout must show >99% depletion of itaconate alongside a massive accumulation of the upstream substrate, cis-aconitate.

Therapeutic Implications in Drug Development

Because of its potent anti-inflammatory and antioxidant properties, the itaconate pathway is a highly attractive target for drug development. In cardiovascular disease, Acod1 deletion in myeloid cells exacerbates inflammation and atherosclerosis in vivo[8]. Conversely, treating models with itaconate derivatives attenuates high-cholesterol-induced atherosclerosis by inducing Nrf2-dependent inhibition of pro-inflammatory responses[8]. Understanding the precise pharmacokinetics and target engagement of itaconate and its derivatives will be critical for developing next-generation immunometabolic therapies for autoimmune diseases, cancer, and atherosclerosis.

References

  • IRG1–itaconate axis in immunometabolism: mechanistic roles and therapeutic potential in inflammatory diseases Frontiers in Immunology URL:[Link]

  • Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism MDPI URL:[Link]

  • Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 Nature / PMC URL:[Link]

  • Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate PMC URL:[Link]

  • Itaconate suppresses atherosclerosis by activating a Nrf2-dependent antiinflammatory response in macrophages in mice Journal of Clinical Investigation (JCI) URL:[Link]

  • Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media PubMed URL:[Link]

  • Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase PMC URL:[Link]

  • Control of immune cell signaling by the immuno-metabolite itaconate Frontiers in Immunology URL:[Link]

Sources

Exploratory

Discovery and Characterization of Methylenesuccinate(2-) as a Fungal Metabolite

Executive Summary Methylenesuccinate(2-), universally recognized in scientific literature by its common name itaconate(2-) , is a dicarboxylic acid dianion that has transitioned from a niche industrial polymer precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methylenesuccinate(2-), universally recognized in scientific literature by its common name itaconate(2-) , is a dicarboxylic acid dianion that has transitioned from a niche industrial polymer precursor to a critical focal point in immunometabolism and drug discovery[1]. Originally identified as a fungal secondary metabolite, its biosynthesis via the decarboxylation of the tricarboxylic acid (TCA) cycle intermediate cis-aconitate represents a fascinating evolutionary adaptation[2]. This whitepaper provides an in-depth technical analysis of the historical discovery, biosynthetic mechanisms, and analytical protocols for isolating methylenesuccinate(2-) from fungal platforms, tailored for researchers and drug development professionals.

Historical Context: From Pyrolysis to Fungal Biosynthesis

The chemical entity methylenesuccinic acid was first synthesized in 1840 by Crasso via the thermal decarboxylation of cis-aconitic acid, earning the anagrammatic name "itaconic acid"[2]. However, its biological relevance remained entirely unknown for nearly a century.

In 1931, the pioneering mycologist Kinoshita made the landmark discovery that this compound is produced in vivo as a secondary metabolite by an osmophilic fungus, which he descriptively named 2[2]. Subsequent bioprospecting revealed that a related filamentous fungus, Aspergillus terreus, possessed a vastly superior metabolic capacity for methylenesuccinate(2-) accumulation[3]. By the 1960s, A. terreus became the gold standard for industrial fermentation, driven by the molecule's utility as a co-monomer in polymer synthesis due to its highly reactive methylene group[2].

Chemical Identity and Biosynthetic Pathway

Methylenesuccinate(2-) (C₅H₄O₄²⁻) is the conjugate base of methylenesuccinic acid, resulting from the deprotonation of both carboxylic acid moieties at physiological pH[1]. Structurally, it is an α,β-unsaturated dicarboxylic acid.

In A. terreus, the biosynthesis of methylenesuccinate(2-) is intrinsically linked to the TCA cycle. The pivotal step is catalyzed by the enzyme cis-aconitate decarboxylase (CAD) , encoded by the cadA gene[4].

Mechanistic Causality of Biosynthesis: During active growth on high-sugar substrates, A. terreus accumulates citric acid in the mitochondria. The enzyme aconitase converts citrate to cis-aconitate. A specific mitochondrial transporter (MttA) then exports cis-aconitate into the cytosol, where CAD catalyzes an irreversible decarboxylation to form methylenesuccinate(2-)[3][5]. This subcellular compartmentalization is critical; it prevents the lethal depletion of mitochondrial TCA intermediates required for cellular respiration while allowing high-titer accumulation of the target metabolite in the cytosol[2].

Caption: Biosynthetic pathway of methylenesuccinate(2-) highlighting mitochondrial-cytosolic transport.

Experimental Methodology: Isolation and Quantification

To ensure high-fidelity reproducibility, the following protocol outlines a self-validating system for the production, extraction, and quantification of methylenesuccinate(2-) from A. terreus.

Phase 1: Submerged Fermentation Workflow
  • Inoculum Preparation : Cultivate A. terreus (e.g., strain NRRL 1960) on Potato Dextrose Agar (PDA) slants for 5-7 days at 30°C until heavy sporulation occurs[3].

  • Spore Suspension : Harvest spores using 0.1% Tween-80 in sterile water. Causality: Tween-80 acts as a surfactant to break hydrophobic spore clumps, ensuring a uniform inoculum density and preventing asynchronous mycelial pellet formation.

  • Fermentation : Inoculate 10⁸ spores/mL into a defined production medium containing 100 g/L glucose, 0.1 g/L KH₂PO₄, 3 g/L NH₄NO₃, and 1 g/L MgSO₄·7H₂O[6].

  • Parameter Control : Maintain the broth pH strictly between 2.0 and 2.5. Causality: A highly acidic pH serves a dual purpose. First, it prevents the dissociation of methylenesuccinic acid into its dianion form during cellular export, facilitating passive diffusion across the fungal membrane via efflux pumps (e.g., MfsA)[5]. Second, it acts as a severe selective pressure against bacterial contamination during long-duration (120h) fermentations.

Phase 2: Analytical Quantification (HPLC-ESI-MS/MS)
  • Sample Clarification : Centrifuge the fermentation broth at 10,000 × g for 15 minutes to pellet the mycelial biomass. Filter the supernatant through a 0.22 μm PTFE syringe filter[6].

  • Chromatographic Separation : Inject 10 μL of the filtrate onto a C18 reversed-phase HPLC column. Use an isocratic mobile phase of 0.1% formic acid in water/acetonitrile (95:5 v/v). Causality: Formic acid suppresses the ionization of the carboxylic groups during separation, keeping the molecule in a protonated, hydrophobic state to improve peak shape and retention time on the stationary phase.

  • Mass Spectrometry : Operate the Electrospray Ionization (ESI) source in negative ion mode. Causality: Methylenesuccinate readily loses protons to form the [M-H]⁻ precursor ion at m/z 129.0. Monitor the transition m/z 129.0 → 85.0 (corresponding to the loss of CO₂) for precise Multiple Reaction Monitoring (MRM) quantification[1][7].

Caption: Analytical workflow for the isolation and MS/MS quantification of fungal methylenesuccinate(2-).

Quantitative Yields Across Microbial Platforms

While A. terreus remains the industrial workhorse, modern genetic engineering and deep-sea bioprospecting have expanded the repertoire of methylenesuccinate(2-) producers. The table below summarizes comparative yields across different platforms.

Organism / StrainMetabolic StrategyPeak Yield (g/L)Reference Context
Aspergillus terreus (Wild Type) Natural biosynthesis (high sugar/low pH)> 80.0Industrial standard benchmark[3]
Aspergillus terreus (mfsA/cadA) Co-overexpression of CAD and MfsA efflux pump~ 87.0Enhanced secretion engineering[5]
Ustilago maydis Natural biosynthesis (trans-aconitate pathway)~ 53.0Alternative fungal producer[6]
Escherichia coli (ITAΔ43) Engineered photocontrol of TCA flux (Optogenetics)~ 2.36Light-regulated metabolic routing[8]
Gremmenia infestans Epigenetic modification via HDAC inhibitorsTraceDeep-sea fungal bioprospecting[7]

Modern Implications: Drug Development and Immunometabolism

The discovery of methylenesuccinate(2-) as a fungal metabolite laid the groundwork for a paradigm-shifting revelation in mammalian biology. In 2013, researchers discovered that mammalian macrophages produce massive quantities of methylenesuccinate(2-) upon inflammatory stimulation (e.g., via bacterial lipopolysaccharides)[2][9].

The mammalian enzyme responsible,4, is a functional homolog of the fungal CAD enzyme[4]. In the context of host defense, methylenesuccinate(2-) acts as a potent endogenous antimicrobial agent. It directly inhibits isocitrate lyase , a critical enzyme in the glyoxylate shunt of pathogenic bacteria like Mycobacterium tuberculosis and Salmonella enterica[9]. Because mammals lack the glyoxylate cycle, this targeted inhibition starves the bacteria of the carbon sources necessary for survival within the macrophage phagolysosome[9].

For drug development professionals, methylenesuccinate(2-) and its synthetic, cell-permeable derivatives (e.g., dimethyl itaconate, 4-octyl itaconate) represent a novel class of immunomodulators. By alkylating KEAP1, these derivatives activate the Nrf2 antioxidant pathway, offering profound therapeutic potential for autoimmune diseases, hyperinflammatory syndromes, and overcoming metallo-β-lactamase-mediated antibiotic resistance[10].

References

  • PubChem - Methylenesuccinate(2-) | C5H4O4-2 | CID 5459996.1

  • ORBilu - Itaconic Acid: The Surprising Role of an Industrial Compound as a Mammalian Antimicrobial Metabolite. 2

  • ACS Synthetic Biology - Photocontrol of Itaconic Acid Synthesis in Escherichia coli. 8

  • PMC - Crystal structure of cis-aconitate decarboxylase reveals the impact of naturally occurring human mutations on itaconate synthesis. 4

  • ResearchGate - Biotechnological production of itaconic acid and its biosynthesis in Aspergillus terreus. 3

  • PMC - Improving itaconic acid production through genetic engineering of an industrial Aspergillus terreus strain. 5

  • Microbiology Spectrum - Hydroxyhexylitaconic acids as potent IMP-type metallo-β-lactamase inhibitors for controlling carbapenem resistance in Enterobacterales. 10

  • African Journal of Biotechnology - Fermentatative production of itaconic acid by Aspergillus terreus using Jatropha seed cake. 6

  • MDPI - Deep-Sea Coral Garden Invertebrates and Their Associated Fungi Are Genetic Resources for Chronic Disease Drug Discovery. 7

  • Company of Biologists - Cellular metabolism in the defense against microbes. 9

Sources

Foundational

An In-depth Technical Guide to the Enzymatic Conversion of cis-Aconitate to Itaconate

Abstract Itaconic acid, an unsaturated dicarboxylic acid, is a valuable platform chemical for the synthesis of polymers, resins, and pharmaceuticals.[1][2] Its production in microorganisms, most notably Aspergillus terre...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Itaconic acid, an unsaturated dicarboxylic acid, is a valuable platform chemical for the synthesis of polymers, resins, and pharmaceuticals.[1][2] Its production in microorganisms, most notably Aspergillus terreus, and its role as an immunomodulatory metabolite in mammals have spurred significant research into its biosynthesis.[2][3] The key enzymatic step in this pathway is the decarboxylation of the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate, to form itaconate. This conversion is catalyzed by the enzyme cis-aconitate decarboxylase (CAD), also known as Aconitate Decarboxylase 1 (ACOD1) or Immune-responsive gene 1 (IRG1) in mammals.[4][5][6] This guide provides a comprehensive technical overview of this pivotal enzymatic reaction, detailing the enzyme's characteristics, a robust protocol for its activity assay, and an analysis of its kinetic properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of itaconate metabolism and its applications.

Introduction: The Significance of Itaconate and its Enzymatic Synthesis

Itaconic acid is recognized by the US Department of Energy as a top value-added chemical from biomass.[7] Its utility stems from the presence of a methylene group conjugated to one of its carboxyl groups, which makes it a versatile monomer for polymerization.[1] In the realm of immunology, itaconate has emerged as a crucial immunometabolite produced by activated macrophages.[3][4] It exerts antimicrobial and anti-inflammatory effects, in part by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the TCA cycle and electron transport chain.[3][8]

The biosynthesis of itaconate is a branch from the central metabolic pathway of the TCA cycle. cis-Aconitate, an intermediate in the conversion of citrate to isocitrate, is diverted from the cycle and undergoes decarboxylation to yield itaconate.[2][7] This critical reaction is catalyzed by cis-aconitate decarboxylase (CAD).

dot

Figure 1: The enzymatic conversion of cis-aconitate to itaconate as a branch of the TCA cycle.

The Catalyst: cis-Aconitate Decarboxylase (CAD/ACOD1)

cis-Aconitate decarboxylase is the central enzyme in itaconate biosynthesis. In the fungus Aspergillus terreus, the enzyme is encoded by the cadA gene and has a molecular mass of approximately 55 kDa.[7] The mammalian homolog, ACOD1 (also known as IRG1), is highly expressed in activated macrophages and is localized to the mitochondria, the site of the TCA cycle.[4][9]

Structural and Mechanistic Insights

Crystal structures of human and murine CADs have been elucidated, revealing that they are homodimers.[10][11] The active site is situated at the interface between two distinct subdomains.[10] Notably, CADs are not homologous to other known decarboxylases and appear to have evolved from prokaryotic enzymes that bind negatively charged substrates.[10][11] The catalytic mechanism involves several key active-site residues that are critical for its function.[10][11] Two tentative enzymatic reaction mechanisms have been proposed: a two-base model and a one-base model, both involving the deprotonation and decarboxylation of cis-aconitate.[12] Recombinant CAD has been shown to be fully active in vitro without the need for a cofactor.[10][11]

Experimental Protocol: Assay of cis-Aconitate Decarboxylase Activity

The determination of CAD activity is fundamental to studying its function and for screening potential inhibitors or activators. The most common method involves incubating the enzyme with its substrate, cis-aconitate, and quantifying the product, itaconate, using High-Performance Liquid Chromatography (HPLC).[13][14] A spectrophotometric assay has also been developed for high-throughput screening.[15]

Rationale for Method Selection

The HPLC-based assay is the gold standard due to its high sensitivity and specificity, allowing for the direct and accurate quantification of itaconate.[16][17] This method can also simultaneously measure the decrease in the substrate, cis-aconitate, providing a more complete picture of the reaction progress.[16] While a spectrophotometric assay offers higher throughput, the HPLC method provides more definitive and quantifiable results, which is crucial for detailed kinetic studies and mechanistic investigations.

Step-by-Step Experimental Workflow

The following protocol is a robust method for determining CAD activity.

Materials:

  • Purified recombinant CAD/ACOD1 enzyme[18][19][20]

  • cis-Aconitic acid (substrate)

  • Sodium phosphate buffer (or an alternative like HEPES, as high concentrations of phosphate can be inhibitory)[13]

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Incubator or water bath set to the optimal temperature (e.g., 37°C or 45°C)[14]

  • Heat block or boiling water bath for reaction termination

  • HPLC system with a suitable reverse-phase column (e.g., C18)[21]

  • Mobile phase (e.g., dilute sulfuric acid or an ion-pairing agent)[16]

  • Itaconic acid standard for calibration curve

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of cis-aconitic acid and neutralize it to the desired pH of the assay buffer.

    • Prepare the assay buffer (e.g., 0.2 M sodium phosphate buffer, pH 6.2-7.0).[13] Note: The optimal pH can vary between enzymes from different species.[22]

    • Prepare a stock solution of purified CAD enzyme of known concentration.

  • Enzyme Reaction:

    • Set up reaction tubes on ice.

    • To each tube, add the assay buffer to the final reaction volume (e.g., 150 µL).

    • Add the desired concentration of cis-aconitate to each tube. For kinetic studies, this will be a range of concentrations.

    • Initiate the reaction by adding a specific amount of the purified enzyme to each tube.

    • Immediately transfer the tubes to an incubator or water bath set at the optimal temperature (e.g., 37°C).[14]

    • Incubate for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent like a strong acid or organic solvent (e.g., methanol).[21]

    • Centrifuge the tubes to pellet any precipitated protein.

  • Product Quantification by HPLC:

    • Transfer the supernatant to HPLC vials.

    • Inject a defined volume of the sample onto the HPLC column.

    • Elute the sample with the appropriate mobile phase.

    • Detect the separated compounds using a UV detector (typically around 210 nm).

    • Quantify the amount of itaconate produced by comparing the peak area to a standard curve generated with known concentrations of itaconic acid.

dot

Figure 2: A step-by-step workflow for the cis-aconitate decarboxylase (CAD) activity assay.

Enzyme Kinetics and Data Presentation

Understanding the kinetic parameters of CAD is essential for elucidating its catalytic efficiency and for comparing the enzyme from different sources or under various conditions.

Determining Km and Vmax

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key kinetic parameters. These are determined by measuring the initial reaction rate at varying substrate (cis-aconitate) concentrations. The data are then fitted to the Michaelis-Menten equation. A Lineweaver-Burk plot (a double reciprocal plot) can also be used for a graphical representation and determination of these parameters.[22]

Comparative Kinetic Data

The kinetic parameters of CAD can vary significantly between species. For instance, murine CAD exhibits a much higher catalytic rate (kcat) than human CAD, even though their Km values are similar.[14][22] The CAD from A. terreus is better adapted to a more acidic pH.[22]

Table 1: Comparative Kinetic Parameters of cis-Aconitate Decarboxylase

Enzyme SourceKm (mM)kcat (s-1)Optimal pHReference
Aspergillus terreus2.45Not Reported6.2
Human (hCAD)~0.8~0.5~7.0[22]
Mouse (mCAD)~0.8~1.8~7.0[22]

Note: The values presented are approximate and can vary based on specific experimental conditions.

Conclusion

The enzymatic conversion of cis-aconitate to itaconate by cis-aconitate decarboxylase is a critical reaction in both industrial biotechnology and mammalian immunology. A thorough understanding of the enzyme's properties and a reliable method for assaying its activity are paramount for advancing research in these fields. The technical guide provided here offers a comprehensive overview and a validated experimental protocol to facilitate further investigation into this important enzyme and its product. The continued study of CAD/ACOD1 holds promise for the development of novel bioproduction strategies and therapeutic interventions targeting metabolic and inflammatory diseases.

References

  • News-Medical.Net. (2020, December 21). Production of Itaconic Acid in Microorganisms. [Link]

  • Applied Microbiology and Biotechnology. (2009, September 15). Biotechnological production of itaconic acid and its biosynthesis in Aspergillus terreus. [Link]

  • Frontiers in Immunology. (2024, February 27). Control of immune cell signaling by the immuno-metabolite itaconate. [Link]

  • Frontiers in Microbiology. (2013, February 13). Biochemistry of microbial itaconic acid production. [Link]

  • Scientific Reports. (2020, July 9). Enzymatic reaction mechanism of cis-aconitate decarboxylase based on the crystal structure of IRG1 from Bacillus subtilis. [Link]

  • The Journal of Bioscience and Bioengineering. (2002). Purification and characterization of cis-aconitic acid decarboxylase from Aspergillus terreus TN484-M1. [Link]

  • Scientific Reports. (2025). Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. [Link]

  • Applied Microbiology and Biotechnology. (2009). Biotechnological production of itaconic acid and its biosynthesis in Aspergillus terreus. [Link]

  • Wikipedia. Aconitate decarboxylase. [Link]

  • Nature. (2020, July 9). Enzymatic reaction mechanism of cis-aconitate decarboxylase based on the crystal structure of IRG1 from Bacillus subtilis. [Link]

  • PNAS. (2019, September 23). Crystal structure of cis-aconitate decarboxylase reveals the impact of naturally occurring human mutations on itaconate synthesis. [Link]

  • Journal of Clinical Investigation. (2022, January 18). The role of itaconate in host defense and inflammation. [Link]

  • Clinical & Experimental Immunology. (2023, November 29). Itaconate as a key regulator of respiratory disease. [Link]

  • Frontiers in Immunology. (2023, November 29). IRG1–itaconate axis in immunometabolism: mechanistic roles and therapeutic potential in inflammatory diseases. [Link]

  • Hilaris Publisher. (2014, July 5). Fermentative Itaconic Acid Production. [Link]

  • Analytical Biochemistry. (2025, July 11). Spectroscopic method for measuring activity of cis-aconitate decarboxylase, an important metabolic regulator of immune responses. [Link]

  • protocols.io. (2023, February 17). Purification of ACOD1 expressed in E. coli V.1. [Link]

  • Journal of Chromatography B. (2020, June 1). Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media. [Link]

  • ResearchGate. (2020). Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media. [Link]

  • MDPI. (1989, November 5). Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate. [Link]

  • PNAS. (2019, September 23). Crystal structure of cis-aconitate decarboxylase reveals the impact of naturally occurring human mutations on itaconate synthesis. [Link]

  • PNAS Nexus. (2025, March 5). Mechanistic and structural insights into the itaconate-producing trans-aconitate decarboxylase Tad1. [Link]

  • medRxiv. (2024, February 22). The aconitate decarboxylase 1/itaconate pathway modulates immune dysregulation and associates with cardiovascular disease markers in SLE. [Link]

  • The Journal of Immunology. (2023, August 15). Dual Role of ACOD1 in Inflammation. [Link]

  • PNAS. (2019, October 8). Crystal structure of cis-aconitate decarboxylase reveals the impact of naturally occurring human mutations on itaconate synthesis. [Link]

  • CUSABIO. Acod1 Mouse Recombinant Protein, E.coli-expressed, 6xHis tag. [Link]

  • ResearchGate. Enzyme kinetics of wild-type and mutant CADs. (A) Michaelis-Menten.... [Link]

  • PubMed. (2019, October 8). Crystal Structure of cis-aconitate Decarboxylase Reveals the Impact of Naturally Occurring Human Mutations on Itaconate Synthesis. [Link]

  • TWINCORE. (2021). Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate. [Link]

  • ResearchGate. (2002). Purification and Characterization of cis-Aconitic Acid Decarboxylase from Aspergillus terreus TN484-M1 | Request PDF. [Link]

  • ResearchGate. Detection of itaconate and isomers by high performance liquid.... [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. aconitate decarboxylase 1 | Itaconate biosynthesis. [Link]

  • CUSABIO. Recombinant Human Cis-aconitate decarboxylase(ACOD1). [Link]

  • MDPI. (2021, March 29). Crystal Structure of an Active Site Mutant Form of IRG1 from Bacillus subtilis. [Link]

  • The Human Protein Atlas. ACOD1 protein expression summary. [Link]

  • Nature. (2023, June 26). Amino acid positions near the active site determine the reduced activity of human ACOD1 compared to murine ACOD1. [Link]

  • BRENDA Enzyme Database. Information on EC 4.1.1.6 - cis-aconitate decarboxylase. [Link]

  • Biocompare. Anti-ACOD1 Antibody Products. [Link]

Sources

Exploratory

The Dual Nature of Itaconic Acid: From Industrial Biomanufacturing to Mammalian Immunometabolism

Executive Summary Itaconic acid (IA), or 2-methylidenebutanedioic acid, is a fascinating unsaturated dicarboxylic acid that occupies a unique intersection between industrial biotechnology and mammalian immunology. Recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Itaconic acid (IA), or 2-methylidenebutanedioic acid, is a fascinating unsaturated dicarboxylic acid that occupies a unique intersection between industrial biotechnology and mammalian immunology. Recognized by the US Department of Energy as a top-12 value-added platform chemical, IA is primarily produced at an industrial scale by filamentous fungi. However, groundbreaking discoveries in the past decade have revealed that IA is also an endogenous mammalian metabolite, synthesized by activated macrophages to modulate inflammation and exert antimicrobial effects. This whitepaper provides an in-depth technical analysis of the natural sources, biosynthetic pathways, and experimental methodologies associated with itaconic acid production across both microbial cell factories and mammalian immune systems.

Microbial Cell Factories: Fungal Producers of Itaconic Acid

Aspergillus terreus: The Industrial Standard

The filamentous ascomycete Aspergillus terreus remains the dominant organism for the commercial production of itaconic acid, capable of accumulating titers exceeding 80–150 g/L under optimized fermentation conditions 1[1].

Mechanistic Pathway: IA biosynthesis in A. terreus is an overflow metabolism linked to the tricarboxylic acid (TCA) cycle. Glucose is metabolized via glycolysis into pyruvate, which enters the mitochondria and is converted to citrate and subsequently cis-aconitate. Because the key enzyme for IA synthesis—cis-aconitate decarboxylase (CAD, encoded by the cadA gene)—is localized in the cytosol, cis-aconitate must be exported from the mitochondria. This compartmentalization relies heavily on the mitochondrial transporter MttA 2[2]. Once in the cytosol, CAD catalyzes the decarboxylation of cis-aconitate to yield itaconic acid and CO₂.

FungalBiosynthesis cluster_cytosol Cytosol cluster_mito Mitochondria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Transport & Oxidation Cytosolic_Aconitate cis-Aconitate Itaconic_Acid Itaconic Acid Cytosolic_Aconitate->Itaconic_Acid CAD Enzyme Citrate Citrate Acetyl_CoA->Citrate TCA Cycle Mito_Aconitate cis-Aconitate Citrate->Mito_Aconitate Aconitase Mito_Aconitate->Cytosolic_Aconitate MttA Transporter

Fungal compartmentalization of itaconic acid biosynthesis via CAD and MttA.

Ustilago maydis: The Robust Alternative

While A. terreus is highly efficient, its filamentous morphology and sensitivity to impurities in renewable feedstocks (e.g., lignocellulosic hydrolysates) present engineering challenges. Basidiomycetous yeasts of the family Ustilaginaceae, particularly Ustilago maydis and Ustilago rabenhorstiana, have emerged as robust alternatives 3[3]. U. maydis exhibits yeast-like growth, which drastically reduces broth viscosity and shear stress during large-scale fermentation. Through integrated morphological and metabolic engineering (e.g., deletion of fuz7 to stabilize yeast-like growth and overexpression of the mttA transporter), researchers have achieved unprecedented IA titers of up to 220 g/L using in situ product crystallization techniques 4[4].

Protocol 1: Optimized Fermentation Workflow for A. terreus

This protocol details a self-validating system for high-yield IA production, emphasizing the critical physicochemical parameters required to redirect fungal metabolism.

  • Inoculum Preparation: Cultivate A. terreus (e.g., NRRL 1960) on potato dextrose agar (PDA) slants for 5–7 days at 30°C. Harvest spores using sterile 0.1% Tween-80 to achieve a concentration of 1×107 spores/mL.

  • Media Formulation & Trace Metal Control (Causality Step): Prepare a defined minimal medium containing 100 g/L glucose. Critical Action: Strictly limit Manganese (Mn²⁺) to < 5 µg/L and optimize Copper (Cu²⁺) to ~3.3 mg/L 5[5].

    • Rationale:A. terreus morphology is highly sensitive to trace metals. Mn²⁺ limitation forces the fungus to grow as small, compact pellets rather than dense mycelial networks. This morphology improves oxygen transfer and shifts carbon flux away from biomass accumulation directly into IA overflow metabolism.

  • Bioreactor Cultivation: Inoculate a stirred-tank bioreactor at 10% (v/v). Maintain temperature at 33°C.

    • Aeration Causality: Maintain Dissolved Oxygen (DO) > 30%. The rapid turnover of the TCA cycle required to supply cis-aconitate generates large amounts of NADH, which must be rapidly oxidized via the electron transport chain to prevent feedback inhibition.

    • pH Causality: Allow the pH to drop naturally to 2.0–2.5. This low pH prevents microbial contamination and keeps IA in its undissociated form, facilitating downstream recovery.

  • Validation & Quality Control:

    • Morphological Validation: Daily microscopic inspection to ensure pellet diameter remains < 1 mm.

    • Chemical Validation: Centrifuge daily samples and quantify IA in the supernatant via HPLC (Aminex HPX-87H column, 0.005 M H₂SO₄ mobile phase, UV detection at 210 nm).

The Mammalian Paradigm: Itaconic Acid in Immunometabolism

The IRG1/ACOD1 Axis in Macrophages

In a paradigm-shifting discovery in 2011, itaconic acid was identified as a highly abundant endogenous metabolite in mammalian immune cells 6[6]. During infection or sterile inflammation, activated macrophages undergo profound metabolic reprogramming. The enzyme responsible is Aconitate Decarboxylase 1 (ACOD1), encoded by the Immune-Responsive Gene 1 (IRG1) 7[7]. Unlike the fungal CAD, which is cytosolic, mammalian ACOD1 localizes to the mitochondria, directly utilizing the TCA cycle intermediate cis-aconitate 8[8].

Mechanistic Pathways of Immunomodulation

IA exerts its immunomodulatory effects through two primary mechanisms:

  • Succinate Dehydrogenase (SDH) Inhibition: IA is a structural analog of succinate and acts as a competitive inhibitor of SDH (Complex II of the electron transport chain). This inhibition causes succinate accumulation, which alters HIF-1α signaling, ultimately suppressing the production of pro-inflammatory cytokines like IL-1β and reducing reactive oxygen species (ROS) 9[9].

  • Electrophilic Stress & Nrf2 Activation: The α,β-unsaturated carboxylic acid moiety allows IA to alkylate cysteine residues on KEAP1. This releases the transcription factor Nrf2, which translocates to the nucleus to drive the expression of antioxidant and anti-inflammatory genes 10[10].

MammalianIRG1 LPS LPS / Infection TLR4 TLR4 Receptor LPS->TLR4 IRG1 IRG1 (ACOD1) TLR4->IRG1 NF-κB Signaling Itaconate Itaconic Acid IRG1->Itaconate Catalysis Mito_Aconitate Mitochondrial cis-Aconitate Mito_Aconitate->Itaconate Substrate SDH SDH Inhibition Itaconate->SDH KEAP1 KEAP1 Alkylation Itaconate->KEAP1 Succinate Succinate Accumulation SDH->Succinate AntiInflammatory Anti-inflammatory State Succinate->AntiInflammatory HIF-1α Modulation Nrf2 Nrf2 Activation KEAP1->Nrf2 Nrf2->AntiInflammatory

Mammalian IRG1-mediated itaconate production and immunometabolic signaling.

Protocol 2: In Vitro Macrophage Activation and Itaconate Quantification

This protocol outlines the induction and precise measurement of endogenous itaconate in mammalian systems, ensuring metabolic integrity.

  • Cell Culture & Differentiation: Isolate bone marrow cells from wild-type mice. Culture in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days.

    • Rationale: M-CSF drives the differentiation of bone marrow progenitors into a pure population of resting (M0) bone marrow-derived macrophages (BMDMs), providing a clean baseline for metabolic studies.

  • Inflammatory Stimulation (Causality Step): Replace media and stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) and 50 ng/mL IFN-γ for 12–24 hours.

    • Rationale: LPS binds TLR4, triggering robust NF-κB-mediated transcription of IRG1. IFN-γ acts synergistically to maximize macrophage polarization toward the M1 phenotype, ensuring peak ACOD1 expression and itaconate accumulation.

  • Metabolite Extraction: Quickly aspirate media, wash cells with ice-cold PBS, and immediately add a pre-chilled (-80°C) extraction buffer (Methanol:Acetonitrile:Water, 40:40:20).

    • Rationale: Cellular metabolism operates on a millisecond timescale. Rapid quenching with ultra-cold solvents instantly denatures enzymes (e.g., SDH and ACOD1), preventing the artificial degradation or synthesis of TCA intermediates during processing.

  • Validation via LC-MS/MS: Centrifuge the lysate to remove proteins. Spike the supernatant with a known concentration of ¹³C-labeled itaconate (Internal Standard). Analyze via targeted LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The internal standard self-validates the assay by correcting for matrix effects and ion suppression, allowing for absolute quantification of intracellular itaconate.

Quantitative Data Summary

The following table summarizes the distinct biological and operational parameters of the primary natural producers of itaconic acid:

Producer OrganismBiological DomainKey Biosynthetic EnzymeTypical Max Titer / YieldPrimary Physiological RoleKey Cultivation/Activation Condition
Aspergillus terreus Fungi (Ascomycota)CAD (Cytosolic)~80–150 g/LOverflow metabolismMn²⁺ limitation, high DO, low pH (2.0)
Ustilago maydis Fungi (Basidiomycota)CAD (Cytosolic)~220 g/L (Engineered)Secondary metabolismNitrogen limitation, pH 5.0–6.5
Mammalian Macrophages Metazoa (Mammalia)ACOD1 / IRG1 (Mitochondrial)Intracellular (mM range)Antimicrobial, ImmunomodulationLPS/IFN-γ stimulation (TLR4 activation)

References

  • Biocrates. Itaconic acid – from immune defense to a target in chronic disease.
  • PMC - NIH.
  • PMC - NIH.
  • MDPI.
  • MedNexus.
  • ORBilu. Itaconic Acid: The Surprising Role of an Industrial Compound as a Mammalian Antimicrobial Metabolite.
  • Frontiers. Biochemistry of microbial itaconic acid production.
  • Frontiers. Carbon-Source Dependent Interplay of Copper and Manganese Ions Modulates the Morphology and Itaconic Acid Production in Aspergillus terreus.
  • SciSpace. Integrated strain- and process design enable production of 220 g L-1 itaconic acid with Ustilago maydis.
  • MDPI.

Sources

Protocols & Analytical Methods

Method

The Role of Methylenesuccinate (Itaconate) in the Advancement of Bio-Based Polymers: A Detailed Guide to Application and Synthesis

The imperative shift towards a circular economy has catalyzed significant research and development into sustainable alternatives to petroleum-derived materials. Within this paradigm, methylenesuccinate(2-), commonly know...

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Author: BenchChem Technical Support Team. Date: April 2026

The imperative shift towards a circular economy has catalyzed significant research and development into sustainable alternatives to petroleum-derived materials. Within this paradigm, methylenesuccinate(2-), commonly known as itaconate, has emerged as a pivotal bio-based platform chemical.[1][2] Produced via the fermentation of carbohydrates by microorganisms like Aspergillus terreus, itaconic acid (IA) presents a versatile and economically viable starting material for a new generation of functional polymers.[2][3][4] Its unique trifunctional structure, comprising two carboxylic acid groups and a reactive α,β-unsaturated double bond, allows for extensive derivatization and participation in multiple polymerization pathways, leading to a diverse array of bio-based polymers with tunable properties.[1][2][5]

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, detailing the application of itaconate in the production of bio-based polymers. It provides not only an in-depth understanding of the underlying chemistry but also practical, field-proven protocols for the synthesis and characterization of itaconate-based polymeric materials.

The Versatility of Itaconate: A Gateway to Diverse Polymer Architectures

The strategic placement of functional groups in the itaconic acid molecule is the cornerstone of its utility as a monomer. The two carboxylic acid moieties readily participate in step-growth polymerization reactions, such as polycondensation, to form polyesters and polyamides.[1][5] Simultaneously, the activated vinyl group is amenable to chain-growth polymerization, including free radical polymerization, enabling the synthesis of poly(itaconate)s and their copolymers.[1][6] This dual reactivity allows for the creation of a wide spectrum of polymers, from linear thermoplastics to cross-linked thermosets, each with distinct properties and applications.

The primary classes of itaconate-based polymers include:

  • Poly(itaconate)s: Produced through the polymerization of the vinyl group, these polymers offer tunable flexibility and polarity, making them suitable for applications such as pressure-sensitive adhesives, organic glass, and as alternatives to petroleum-based poly(meth)acrylates.[1]

  • Itaconate Polyesters: Formed via polycondensation of itaconic acid or its esters with diols, these polymers are often biodegradable and find use in applications like biodegradable packaging, bio-based engineering elastomers, and UV-curable materials.[1][7]

  • Itaconate-Based Copolymers: Itaconic acid and its derivatives can be copolymerized with a variety of other monomers to tailor the final properties of the polymer. This approach is used to enhance features like adhesion, water resistance, and thermal stability.[8]

  • Functional Polymers: The carboxylic acid groups can be modified to introduce other functionalities, expanding the application scope to areas like drug delivery, hydrogels, and functional coatings.[9][10][11]

The following diagram illustrates the primary polymerization pathways for itaconic acid:

PolymerizationPathways cluster_chain Chain-Growth Polymerization cluster_step Step-Growth Polymerization IA Itaconic Acid (IA) (Methylenesuccinate) Polyitaconates Poly(itaconate)s & Copolymers IA->Polyitaconates Radical Polymerization Polyesters Itaconate Polyesters IA->Polyesters Polycondensation (with Diols) Polyamides Itaconate Polyamides IA->Polyamides Polycondensation (with Diamines)

Caption: Primary polymerization routes for itaconic acid.

Application Notes and Protocols

This section provides detailed protocols for the synthesis of representative itaconate-based polymers. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.

Protocol 1: Synthesis of a Bio-Based Unsaturated Polyester Resin for UV Curing

Introduction: Unsaturated polyester resins (UPRs) based on itaconic acid are of significant interest for applications in coatings, adhesives, and additive manufacturing (3D printing) due to their potential for UV-curing.[3][9] This protocol details the synthesis of a UPR via melt polycondensation of itaconic acid with a bio-based diol. The key is to control the reaction to prevent premature cross-linking of the vinyl groups while achieving a desirable molecular weight.

Materials:

ReagentCAS NumberMolar Mass ( g/mol )PuritySupplier
Itaconic Acid97-65-4130.10>99%Sigma-Aldrich
1,4-Butanediol110-63-490.12>99%Sigma-Aldrich
p-Toluenesulfonic acid (PTSA)104-15-4172.20>98.5%Sigma-Aldrich
Hydroquinone123-31-9110.11>99%Sigma-Aldrich

Experimental Workflow:

Caption: Workflow for unsaturated polyester synthesis.

Detailed Procedure:

  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

  • Charging Reactants: Charge the flask with itaconic acid (0.5 mol, 65.05 g) and 1,4-butanediol (0.55 mol, 49.57 g). The slight excess of diol is to compensate for any loss during the reaction and to control the molecular weight.

  • Inert Atmosphere: Purge the system with nitrogen for 15 minutes to remove oxygen, which can inhibit radical polymerization at higher temperatures. Maintain a gentle nitrogen flow throughout the initial heating phase.

  • Initial Heating and Melting: Begin stirring and heat the mixture to 150 °C. The reactants will melt to form a homogeneous solution.

  • Catalyst and Inhibitor Addition: Once the mixture is molten and homogeneous, add p-toluenesulfonic acid (0.5 wt% of total reactants) as the esterification catalyst and hydroquinone (0.1 wt% of total reactants) as a radical inhibitor to prevent premature cross-linking of the itaconate double bonds.[12]

  • Polycondensation Stage 1 (Atmospheric Pressure): Increase the temperature to 180 °C and maintain for 2 hours. Water produced during the esterification will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

  • Polycondensation Stage 2 (Vacuum): Gradually apply a vacuum (down to ~1 mbar) over 1 hour while maintaining the temperature at 180 °C. Continue the reaction under vacuum for an additional 3-4 hours to remove the remaining water and drive the polymerization to a higher molecular weight.

  • Cooling and Characterization: Cool the reactor to room temperature and collect the viscous polyester resin. The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester bonds and the preservation of the C=C double bond, and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

Expected FTIR Peaks:

Wavenumber (cm⁻¹)Assignment
~3500 (broad)O-H stretching (end groups)
~1720C=O stretching (ester)
~1640C=C stretching (itaconate)
~810C-H out-of-plane bending (itaconate)
Protocol 2: Free Radical Polymerization of Itaconic Acid in Aqueous Solution

Introduction: Poly(itaconic acid) (PIA) is a water-soluble polymer with applications as a superabsorbent, detergent additive, and scale inhibitor.[8][13] This protocol describes the synthesis of PIA via free radical polymerization in water, a green solvent. The challenge in itaconic acid homopolymerization is often achieving high conversion and high molecular weight.[14] This protocol utilizes a redox initiator system to facilitate polymerization at a moderate temperature.

Materials:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier | | :--- | :--- | :--- | :--- | | Itaconic Acid | 97-65-4 | 130.10 | >99% | Sigma-Aldrich | | Potassium Persulfate (KPS) | 7727-21-1 | 270.32 | >99% | Sigma-Aldrich | | Sodium Bisulfite (SBS) | 7631-90-5 | 104.06 | >98% | Sigma-Aldrich | | Deionized Water | - | 18.02 | - | - | | Acetone | 67-64-1 | 58.08 | ACS grade | Sigma-Aldrich |

Experimental Workflow:

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Application

Application Note: Profiling the Enzyme Inhibitory Activity of Methylenesuccinate(2-)

Introduction & Mechanistic Grounding Methylenesuccinate(2-), universally known in biological literature as itaconate , is a critical immunometabolite synthesized by the enzyme ACOD1 (IRG1) in activated macrophages. In it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Methylenesuccinate(2-), universally known in biological literature as itaconate , is a critical immunometabolite synthesized by the enzyme ACOD1 (IRG1) in activated macrophages. In its physiological dianionic state (pH 7.4), methylenesuccinate(2-) acts as a potent metabolic regulator and antimicrobial agent.

To properly evaluate its pharmacological profile, researchers must understand its dual mechanism of action. Structurally analogous to succinate, methylenesuccinate(2-) acts as a competitive, reversible inhibitor of mammalian Succinate Dehydrogenase (SDH / Complex II)[1]. Conversely, in bacterial pathogens such as Mycobacterium tuberculosis and Pseudomonas indigofera, it acts as a covalent, time-dependent inhibitor of Isocitrate Lyase (ICL) by alkylating a critical catalytic cysteine residue[2][3].

This application note provides a self-validating, continuous kinetic workflow to accurately quantify the inhibitory parameters ( Ki​ and IC50​ ) of methylenesuccinate(2-) against both SDH and ICL.

Mechanism LPS Macrophage Activation IRG1 ACOD1 (IRG1) LPS->IRG1 Induces Itaconate Methylenesuccinate(2-) IRG1->Itaconate Synthesizes SDH Succinate Dehydrogenase Itaconate->SDH Competitive Inhibition ICL Isocitrate Lyase Itaconate->ICL Covalent Inhibition Succinate Succinate Accumulation SDH->Succinate Blocks

Fig 1. Dual inhibitory mechanism of Methylenesuccinate(2-) on metabolic enzymes.

Quantitative Baseline Parameters

Before initiating assay development, it is crucial to benchmark expected kinetic parameters. The table below summarizes validated inhibition metrics for methylenesuccinate(2-) across different targets and organisms.

Enzyme TargetSource OrganismInhibition ModalityKey Kinetic ParameterReference
Succinate Dehydrogenase (SDH) Murine (BMDMs)Competitive, Reversible Ki​≈0.22 mM Lampropoulou et al.[1]
Isocitrate Lyase (ICL) M. tuberculosisCovalent (Cys191) Bhusal et al.[3]
Isocitrate Lyase (ICL) P. indigoferaCompetitive / Covalent Purohit & McFadden[2]

Experimental Design & Causality (E-E-A-T)

A robust enzyme assay must be a self-validating system . Endpoint assays are prone to false positives due to compound aggregation or background absorbance. Therefore, we utilize continuous kinetic spectrophotometry .

  • SDH Assay Causality: SDH oxidizes succinate to fumarate. Because we cannot easily measure fumarate continuously, we use an artificial electron acceptor cascade. Electrons pass from SDH to Phenazine Methosulfate (PMS), and then to 2,6-dichlorophenolindophenol (DCPIP). DCPIP is blue in its oxidized state and colorless when reduced. The rate of absorbance decay at 600 nm is directly proportional to SDH activity. Methylenesuccinate(2-) competes with succinate, preserving the blue color[1].

  • ICL Assay Causality: ICL cleaves isocitrate into succinate and glyoxylate. Phenylhydrazine is included in the assay buffer. As glyoxylate is generated, it immediately reacts with phenylhydrazine to form glyoxylate phenylhydrazone, which absorbs strongly at 324 nm. A reduction in the slope of absorbance at 324 nm indicates ICL inhibition[2].

Self-Validating Assay Matrix

To ensure trustworthiness, every microplate must include the following controls:

  • Blank (No Enzyme): Buffer + Substrate + Dye. Purpose: Establishes the baseline auto-oxidation/degradation rate of the reporter dyes.

  • Vehicle Control: Enzyme + Substrate + Dye + Vehicle (Water/DMSO). Purpose: Establishes the uninhibited maximum velocity ( Vmax​ ).

  • Positive Control: Enzyme + Substrate + Dye + Known Inhibitor (Malonate for SDH; 3-Nitropropionate for ICL). Purpose: Validates the dynamic range and sensitivity of the enzyme preparation.

Standardized Workflow & Protocols

Workflow Prep 1. Reagent & Enzyme Preparation Incubate 2. Inhibitor Pre-incubation (10-60 min) Prep->Incubate Substrate 3. Substrate Addition (Reaction Initiation) Incubate->Substrate Read 4. Continuous Kinetic Readout Substrate->Read Analyze 5. Velocity Calculation & Dixon Plotting Read->Analyze

Fig 2. Standardized workflow for continuous kinetic enzyme inhibition assays.

Protocol A: SDH Competitive Inhibition Assay

Note: SDH is highly unstable in crude lysates. Use freshly isolated mitochondria or purified Complex II supplemented with BSA.

Step 1: Reagent Preparation

  • Assay Buffer: 25 mM Potassium Phosphate, 2 mM EDTA, 0.1% BSA, pH 7.4.

  • Reporter Mix: 600 µM DCPIP and 6 mM PMS in Assay Buffer (Protect from light).

  • Inhibitor Stock: 100 mM Methylenesuccinate(2-) in ddH2​O . Critical: Adjust pH to 7.4 using KOH to ensure the compound is in its active dianionic state.

Step 2: Pre-Incubation

  • In a 96-well clear-bottom microplate, add 160 µL of Assay Buffer.

  • Add 10 µL of Reporter Mix (Final concentrations: 60 µM DCPIP, 600 µM PMS).

  • Add 10 µL of Enzyme preparation (e.g., 5-10 µg mitochondrial protein).

  • Add 10 µL of Methylenesuccinate(2-) at varying concentrations (yield final well concentrations of 0, 0.1, 0.25, 0.5, 1.0, and 2.5 mM).

  • Incubate at 25°C for 10 minutes.

Step 3: Initiation & Readout

  • Initiate the reaction by adding 10 µL of Sodium Succinate (Final concentration: 5 mM).

  • Immediately transfer to a microplate reader. Read absorbance at 600 nm every 30 seconds for 20 minutes at 25°C.

Protocol B: ICL Time-Dependent Covalent Inhibition Assay

Because methylenesuccinate(2-) covalently alkylates ICL[3], the degree of inhibition is heavily dependent on pre-incubation time.

Step 1: Reagent Preparation

  • Assay Buffer: 50 mM MOPS, 5 mM MgCl2​ , 1 mM EDTA, pH 7.3.

  • Reporter: 100 mM Phenylhydrazine-HCl in ddH2​O (Prepare fresh daily, protect from light).

  • Enzyme: Purified recombinant M. tuberculosis ICL1.

Step 2: Time-Dependent Pre-Incubation

  • In a master tube, combine Assay Buffer, ICL1 enzyme, and Methylenesuccinate(2-) (e.g., 200 µM).

  • Incubate at 37°C. Extract 180 µL aliquots at exact intervals: 0, 15, 30, and 60 minutes , and transfer to a UV-transparent 96-well plate.

Step 3: Initiation & Readout

  • Initiate the reaction by adding 20 µL of a Substrate/Reporter Mix to yield final well concentrations of 2 mM DL-Isocitrate and 4 mM Phenylhydrazine.

  • Immediately read absorbance at 324 nm every 1 minute for 15 minutes .

Data Analysis & Interpretation

  • Calculate Initial Velocity ( V0​ ): Extract the linear portion of the kinetic curve (typically the first 3-5 minutes). Calculate the slope ( ΔAbsorbance/min ).

  • Determine Reversibility: For SDH, plot V0​ against enzyme concentration at different inhibitor concentrations. Lines intersecting at the origin indicate reversible inhibition.

  • Calculate Ki​ (Dixon Plot): For competitive inhibition (SDH), plot 1/V0​ on the y-axis versus Inhibitor Concentration [I] on the x-axis for at least two different substrate concentrations. The intersection point of the lines in the upper left quadrant yields −Ki​ on the x-axis[1].

  • Evaluate Covalent Kinetics: For ICL, plot the natural log of the remaining enzyme activity ( ln(vi​/v0​) ) against pre-incubation time. A linear decay confirms time-dependent, covalent inactivation[3].

References

  • Lampropoulou, V., et al. (2016). "Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation." Cell Metabolism. URL:[Link]

  • Bhusal, R. P., et al. (2020). "Itaconate is a covalent inhibitor of the Mycobacterium tuberculosis isocitrate lyase." Chemical Communications. URL:[Link]

  • Purohit, K., & McFadden, B. A. (1977). "Itaconate, an isocitrate lyase-directed inhibitor in Pseudomonas indigofera." Journal of Bacteriology. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Itaconic Acid Solubility for Experimental Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility and stability of itaconic acid in both in vitro and in vivo models.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility and stability of itaconic acid in both in vitro and in vivo models. Because itaconic acid is a biologically active dicarboxylic acid, its behavior in solution is highly dependent on pH, solvent purity, and temperature.

This guide provides field-proven, self-validating protocols and troubleshooting insights to ensure your assays yield reproducible, artifact-free data.

Physicochemical Profile & Baseline Solubility Data

Before troubleshooting, it is critical to understand the physical properties governing itaconic acid's behavior in solution. The following data summarizes the baseline solubility metrics required for assay design[1],[2].

PropertyValueClinical / Assay Implication
Molecular Weight 130.10 g/mol Standard conversion: 13.01 mg/mL = 100 mM.
pKa Values pKa1 = 3.84; pKa2 = 5.55Dictates ionization state. Must be neutralized for physiological assays to prevent precipitation[1].
Aqueous Solubility ~77 - 100 mg/mLRequires heating (37°C) and sonication. Highly pH-dependent[1],[2].
DMSO Solubility ~26 mg/mLHighly sensitive to moisture. Hydration drastically reduces solubility[2].
Ethanol Solubility ~26 - 200 mg/mLVariable based on temperature and water content[3],[2].

Troubleshooting & FAQs

Q1: Why does itaconic acid precipitate immediately when added to my cell culture media? Causality: Itaconic acid is a dicarboxylic acid. When added directly to unbuffered or weakly buffered media (like DMEM or RPMI), it donates protons, causing a rapid drop in the medium's pH. At a pH below its pKa1 (3.84), the molecule remains fully protonated[1]. In this uncharged state, it is highly hydrophobic and rapidly crystallizes out of solution. Solution: Never add raw itaconic acid powder directly to media. Instead, prepare a concentrated aqueous stock solution and pre-neutralize it to pH 7.2–7.4 using NaOH. This converts the acid into its highly soluble disodium salt form (itaconate), which remains stable when diluted into culture media.

Q2: I am trying to make a high-concentration stock in DMSO, but it maxes out at a much lower concentration than expected. What is going wrong? Causality: While itaconic acid is soluble in organic solvents, its solubility in Dimethyl Sulfoxide (DMSO) is exceptionally sensitive to water contamination. Because DMSO is highly hygroscopic, repeated opening of the bottle introduces atmospheric moisture. This moisture alters the solvation dynamics, dropping the maximum solubility to approximately 26 mg/mL[2]. Solution: Always use fresh, anhydrous DMSO (sealed under argon or nitrogen) when preparing itaconic acid stocks. Aliquot the stock immediately to prevent freeze-thaw degradation and moisture ingress[2].

Q3: What is the recommended vehicle for administering itaconic acid in in vivo murine models? Causality: Injecting unbuffered aqueous itaconic acid causes localized tissue necrosis and systemic acidosis due to its low pH. Furthermore, rapid dilution in the bloodstream can cause transient precipitation if the concentration is too high. Solution: For oral gavage (PO) or intraperitoneal (IP) injections, formulate the compound as a homogeneous suspension in a hydrotropic agent. A standard validated vehicle is 0.5% Carboxymethyl cellulose sodium (CMC-Na)[2]. Alternatively, use a pH-adjusted (pH 7.2) saline solution, ensuring the final osmolarity is tolerable for the animal.

Validated Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . Each phase includes a physical validation check to confirm success before proceeding to the next step.

Protocol A: Preparation of a pH-Balanced 100 mM Aqueous Stock (In Vitro)

Objective: Create a stable, cell-compatible itaconic acid solution without premature crystallization.

  • Step 1: Initial Dissolution. Weigh 130.1 mg of itaconic acid and add it to 8 mL of ddH2O.

    • Causality: Starting with 80% of the final volume allows room for the volume expansion that occurs during pH titration.

  • Step 2: Sonication. Sonicate the suspension in a water bath at 37°C for 5 minutes.

    • Causality: Thermal energy overcomes the initial hydrophobic resistance of the protonated dicarboxylic acid[2].

  • Step 3: pH Titration (Critical Step). Insert a calibrated pH probe. Slowly add 1M NaOH dropwise while stirring.

    • Validation Check: Observe the solution. Initially, it will be a cloudy suspension. As the pH crosses 5.5 (surpassing pKa2), the solution must transition to a completely transparent liquid . This visual clearance validates the complete conversion to the highly soluble disodium itaconate salt. If it remains cloudy, verify your pH meter calibration.

  • Step 4: Volume Adjustment & Sterilization. Bring the final volume to exactly 10 mL with ddH2O. Pass the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet.

    • Validation Check: Post-filtration, the stock should exhibit zero resistance through the filter. High resistance indicates incomplete dissolution.

Protocol B: Preparation of Anhydrous DMSO Stock (26 mg/mL)

Objective: Maximize organic solubility while preventing moisture-induced precipitation.

  • Step 1: Solvent Extraction. Using a sterile needle, extract DMSO directly from a septum-sealed anhydrous bottle.

    • Causality: Atmospheric moisture rapidly hydrates DMSO, which drastically reduces itaconic acid's solubility limit[2].

  • Step 2: Dissolution. Add 26 mg of itaconic acid per 1 mL of anhydrous DMSO. Vortex vigorously for 2 minutes.

    • Validation Check: The solution must be optically clear. If micro-crystals are visible under a light source, the DMSO has been compromised by moisture and must be discarded.

  • Step 3: Aliquoting. Immediately divide into single-use aliquots and store at -20°C.

    • Causality: Prevents repeated freeze-thaw cycles and limits subsequent atmospheric exposure.

Workflow & Mechanistic Visualizations

G Start Solid Itaconic Acid (MW: 130.10) AqRoute Aqueous Solvent (ddH2O / Saline) Start->AqRoute OrgRoute Organic Solvent (Anhydrous DMSO) Start->OrgRoute Sonicate Sonication & Heating (5 mins @ 37°C) AqRoute->Sonicate Filter Sterile Filtration (0.22 µm PES) OrgRoute->Filter Moisture-free handling pHAdjust pH Adjustment (NaOH to pH 7.2-7.4) Sonicate->pHAdjust Prevents precipitation pHAdjust->Filter FinalAq 100 mM Aqueous Stock (Ready for Media) Filter->FinalAq FinalOrg 26 mg/mL DMSO Stock (Aliquot & Freeze) Filter->FinalOrg

Workflow for optimizing itaconic acid dissolution in aqueous and organic solvents.

Biological Context: Understanding why solubility matters requires looking at its intracellular target. In biological systems, endogenous itaconate is produced from cis-aconitate via the enzyme ACOD1 (IRG1) and functions by competitively inhibiting succinate dehydrogenase (SDH), thereby exerting potent anti-inflammatory effects[3]. Proper in vitro dissolution ensures the exogenous itaconic acid can successfully penetrate the cell membrane to reach this target.

Pathway TCA TCA Cycle CisAcon cis-Aconitate TCA->CisAcon Itaconate Itaconate CisAcon->Itaconate Catalyzed by IRG1 ACOD1 / IRG1 Enzyme IRG1->Itaconate SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Inhibits Inflammation Pro-inflammatory Cytokines SDH->Inflammation Blocks production

Mechanism of itaconate-mediated inhibition of succinate dehydrogenase (SDH) in macrophages.

References[3] Title: Itaconic acid | Source: Wikipedia | URL:https://en.wikipedia.org/wiki/Itaconic_acid[1] Title: Itaconic acid | C5H6O4 | CID 811 | Source: PubChem | URL:https://pubchem.ncbi.nlm.nih.gov/compound/811[2] Title: Itaconic acid | CAS 97-65-4 | Source: Selleck Chemicals | URL:https://www.selleckchem.com/products/itaconic-acid.html

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Optimization

Technical Support Center: Troubleshooting Batch-to-Batch Variability in Itaconic Acid Production

Welcome to the Bioprocess Technical Support Center. This knowledge base is designed for researchers, bioprocess engineers, and drug development professionals scaling up itaconic acid (IA) production using Aspergillus ter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioprocess Technical Support Center. This knowledge base is designed for researchers, bioprocess engineers, and drug development professionals scaling up itaconic acid (IA) production using Aspergillus terreus.

Batch-to-batch variability in filamentous fungal fermentations is a complex issue governed by trace metal homeostasis, fluid rheology, and fungal morphology. This guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you achieve reproducible, high-titer IA yields.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: Why does my itaconic acid yield drop randomly between batches, even when using the exact same media recipe and carbon source?

The Causality: The most common culprit for sudden yield drops is trace metal contamination, specifically Manganese (Mn²⁺) . A. terreus is extraordinarily sensitive to Mn²⁺[1]. To trigger the "overflow metabolism" required for itaconic acid accumulation, Mn²⁺ levels must be strictly limited (typically <3 µg/L)[2][3]. If your carbon source (especially complex sugars or lignocellulosic biomass) or water supply contains trace Mn²⁺, the fungus shifts its metabolic pathway away from the cis-aconitate decarboxylase (CadA) enzyme and prioritizes filamentous biomass formation[2][3].

The Solution:

  • Pre-treatment: Treat complex carbon sources with cation exchange resins to strip trace metals.

  • Copper Supplementation (The Mn/Cu Axis): If Mn²⁺ removal is not feasible, supplement the media with Copper (Cu²⁺) . Adding approximately 3.3 mg/L Cu²⁺ antagonizes Mn²⁺ uptake and restores the micro- and macro-morphology necessary for IA overflow, rescuing yields even in the presence of inhibitory Mn²⁺ concentrations[2].

Q2: My fungal broth looks different every time—sometimes it is a thick, mushy paste, and other times it forms tiny, hard pellets. How does this affect production?

The Causality: Fungal morphology is the primary physical determinant of bioprocess productivity.

  • Dispersed Mycelia (Mushy): Increases broth viscosity drastically, ruining oxygen mass transfer. Itaconic acid production requires high Dissolved Oxygen (DO > 30%)[4].

  • Hard Pellets: Restrict nutrient diffusion to the core of the pellet, leading to cell death and low specific productivity.

  • The Optimal State: The highest yield of IA per gram of dry cell weight (DCW) is achieved when the fungus forms "clumps" or "loose pellets" with a precise diameter of 0.40 to 0.50 mm [5][6]. Clumps maintain low broth rheology (allowing high DO) while providing the necessary cellular density for acid synthesis[5][7].

The Solution: Control clump diameter by manipulating mechanical shear stress (agitation rate) and phosphate (KH₂PO₄) limitation. A self-validating check is to measure clump size via microscopy at 48 hours; if clumps exceed 0.50 mm, agitation must be increased to induce fragmentation[5][6].

Q3: As the batch progresses, production stalls before the carbon source is fully consumed. How can I prevent product inhibition?

The Causality: Itaconic acid is a weak dicarboxylic acid. As it accumulates (>80 g/L), the extreme drop in pH and rising osmotic stress inhibit fungal metabolism and CadA activity. The Solution: Transition from a standard batch to a continuous or fed-batch system integrated with Bipolar Membrane Electrodialysis (EDBM) . EDBM continuously extracts the itaconic acid from the clarified fermentation broth without the need for chemical precipitants. The purified diluate is then recycled back into the bioreactor, maintaining a steady-state environment that prevents product inhibition and standardizes batch-to-batch output[4][7].

Part 2: Process Visualization

Metabolic & Trace Metal Regulation Pathway

This diagram illustrates how trace metals dictate the metabolic fate of the carbon source in A. terreus.

Pathway Carbon Carbon Source (Glucose/Xylose) Glycolysis Glycolysis & TCA Cycle Carbon->Glycolysis CisAconitate cis-Aconitate Glycolysis->CisAconitate CadA CadA Enzyme (cis-aconitate decarboxylase) CisAconitate->CadA ItaconicAcid Itaconic Acid (Target Overflow) CadA->ItaconicAcid Low Mn2+ required Mn High Mn2+ (>3 µg/L) Mn->CadA Inhibits Overflow Biomass Biomass Formation (Filamentous Growth) Mn->Biomass Promotes Cu Cu2+ Supplementation (3.3 mg/L) Cu->Mn Antagonizes Uptake

Fig 1: Itaconic acid biosynthesis pathway and the antagonistic interplay of Mn²⁺ and Cu²⁺.

Morphology Control Workflow

This flowchart defines the self-validating decision tree for maintaining optimal clump morphology.

Workflow Spore Spore Inoculum (10^6 spores/mL) Germination Germination Phase (24-48h, High Agitation) Spore->Germination Morphology Microscopy Assessment (Target: 0.40-0.50 mm) Germination->Morphology Production Production Phase (DO > 30%, pH 2.5-3.5) Morphology->Production Clumps 0.4-0.5mm AdjustShear Adjust Shear Stress (Modify RPM) Morphology->AdjustShear Dispersed or Pellets Harvest EDBM Continuous Recovery Production->Harvest AdjustShear->Germination

Fig 2: Bioprocess workflow for morphology validation and continuous IA recovery.

Part 3: Standardized Experimental Protocols

To eliminate batch-to-batch variability, protocols must be self-validating. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Trace-Metal Controlled Seed Cultivation

Objective: Generate a highly viable inoculum free of trace-metal contaminants.

  • Spore Harvest: Harvest A. terreus (e.g., NRRL 1960) spores from 7-day-old Potato Dextrose Agar (PDA) slants using strictly ultra-pure, double-deionized water (ddH₂O) containing 0.1% Tween-80.

  • Filtration: Filter the spore suspension through sterile glass wool to remove residual mycelia (which can carry sequestered intracellular Mn²⁺).

  • Validation Check (Hemocytometer): Count spores. Adjust the final inoculum concentration to exactly 1×106 spores/mL. Causality: Inoculum density directly dictates the nucleation rate of pellets; deviations here guarantee morphological variability[5][6].

  • Media Prep: Prepare the seed medium using analytical grade reagents. If using technical-grade glucose, supplement the medium with 3.3 mg/L Cu²⁺ (as CuSO₄) to block any trace Mn²⁺ uptake[2].

Protocol B: Bioreactor Morphology Control & Production Phase

Objective: Induce 0.40–0.50 mm clumps and maintain oxygenation for IA overflow.

  • Inoculation & Germination: Inoculate the bioreactor (e.g., 7L stirred tank or airlift) with 10% (v/v) seed culture. Set initial temperature to 35°C and pH to 3.0[6].

  • Phosphate Limitation: Ensure the initial KH₂PO₄ concentration is strictly limited (e.g., <0.05 g/L). Causality: Phosphate limitation restricts excessive biomass proliferation, forcing the cells into clumps rather than dispersed mycelial mats[5][6].

  • Validation Check (Microscopy at 48h): Extract a 5 mL sample. Analyze under a stereomicroscope with imaging software.

    • If clumps are >0.50 mm: Increase impeller speed by 10-15% to increase shear stress.

    • If mycelia are dispersed: Decrease impeller speed and verify phosphate levels.

  • Oxygenation: Once optimal clumps are validated, ensure the aeration rate (VVM) and agitation maintain Dissolved Oxygen (DO) strictly above 30%. Use pure oxygen supplementation if necessary[4][7].

  • Continuous Extraction: At 96 hours, initiate broth recirculation through the EDBM module to continuously extract IA and return the diluate, stabilizing the pH[4][7].

Part 4: Data Dashboards

Table 1: Critical Process Parameters (CPPs) for A. terreus Fermentation

Standardizing these parameters is mandatory to eliminate batch-to-batch variability.

ParameterTarget RangeConsequence of Deviation
Manganese (Mn²⁺) < 3 µg/L> 3 µg/L shifts metabolism to biomass; halts IA production.
Copper (Cu²⁺) 3.3 mg/LAntagonizes Mn²⁺; absence makes batch vulnerable to trace impurities.
Clump Diameter 0.40 – 0.50 mm< 0.40 mm increases viscosity; > 0.50 mm causes core necrosis.
Dissolved Oxygen (DO) > 30%< 30% downregulates CadA enzyme activity; lowers IA titer.
Initial Glucose 100 – 120 g/LRequired to induce carbon "overflow" metabolism.
Operating pH 2.5 – 3.5> 3.5 increases contamination risk and alters acid dissociation.

References

  • Carbon-Source Dependent Interplay of Copper and Manganese Ions Modulates the Morphology and Itaconic Acid Production in Aspergillus terreus Frontiers in Microbiology URL:[Link]

  • Relationship between morphology and itaconic acid production by Aspergillus terreus National Institutes of Health (NIH) / PubMed URL:[Link]

  • Maximizing Itaconic Acid Production through Fermentation of Aspergillus terreus in the LAMBDA MINIFOR Benchtop Bioreactor with Bipolar Membrane Electrodialysis LAMBDA Laboratory Instruments URL:[Link]

  • Effect of Morphology of Aspergillus terreus on Itaconic Acid Production Efficiency Journal of Process Engineering URL: [Link]

  • A deficiency of manganese ions in the presence of high sugar concentrations is the critical parameter for achieving high yields of itaconic acid by Aspergillus terreus ResearchGate / Applied Microbiology and Biotechnology URL:[Link]

  • Manganese Deficiency Is Required for High Itaconic Acid Production From D-Xylose in Aspergillus terreus Frontiers in Microbiology URL:[Link]

  • CASE STUDY OF CONTINUOUS ITACONIC ACID FERMENTATION BY ASPERGILLUS TERREUS IN A BENCH-SCALE BIOREACTOR University of Pannonia URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Itaconic Acid Synthesis &amp; Minimizing By-Products

Welcome to the Technical Support Center for itaconic acid (IA) biosynthesis. As a Senior Application Scientist, I have designed this guide to help researchers, metabolic engineers, and bioprocess scientists troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for itaconic acid (IA) biosynthesis. As a Senior Application Scientist, I have designed this guide to help researchers, metabolic engineers, and bioprocess scientists troubleshoot carbon flux diversion during fermentation.

While Aspergillus terreus and engineered hosts (like Ustilago maydis or Yarrowia lipolytica) are highly capable of producing itaconic acid, they are prone to synthesizing competitive by-products such as gluconic acid, itatartaric acid, and citric acid[1]. This guide unpacks the biological causality behind these by-products and provides field-proven, self-validating protocols to maximize your target yield.

Metabolic Pathway & By-Product Origins

To eliminate by-products, we must first understand where the metabolic flux diverges. Itaconic acid is derived from the tricarboxylic acid (TCA) cycle. Glucose is converted to pyruvate, which enters the mitochondria to form citric acid. Aconitase converts citric acid to cis-aconitate, which is then exported to the cytosol and decarboxylated by cis-aconitate decarboxylase (CAD, encoded by cadA) to form itaconic acid[2].

When process parameters (like pH or dissolved oxygen) deviate, or when intracellular transport is bottlenecked, enzymes such as glucose oxidase or itaconic acid oxidase hijack the carbon flux[3].

IA_Pathway cluster_cytosol Cytosol / Extracellular Space cluster_mito Mitochondria Glucose Glucose Gluconic Gluconic Acid (By-product) Glucose->Gluconic Glucose Oxidase (High pH, High DO) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Citric Citric Acid (Intermediate/By-product) Pyruvate->Citric TCA Cycle Itaconic Itaconic Acid (Target Product) Itatartaric Itatartaric Acid (By-product) Itaconic->Itatartaric Itaconic Oxidase cisAconitate cis-Aconitate Citric->cisAconitate Aconitase (acoA) Oxalic Oxalic Acid (By-product) Citric->Oxalic Cleavage (High pH) cisAconitate->Itaconic Transport (mttA) & CAD (cadA)

Caption: Metabolic pathway of itaconic acid synthesis and key by-product branch points.

Frequently Asked Questions (FAQs)

Q1: Why is my A. terreus fermentation accumulating high levels of gluconic acid, and how can I prevent it? A1: Gluconic acid formation is catalyzed by the extracellular enzyme glucose oxidase, which directly oxidizes glucose before it can enter glycolysis. Causality: This enzyme is highly active at pH levels above 4.0 and under excessive dissolved oxygen (DO)[3]. Solution: Implement a pH-shift strategy. Start the fermentation at pH 3.0 to allow for rapid biomass accumulation, then drop and maintain the pH at 2.5 during the production phase. This highly acidic environment strongly represses glucose oxidase activity, effectively shutting down the gluconic acid shunt[3].

Q2: I am detecting itatartaric acid in my HPLC analysis. What is the mechanism of its formation? A2: Itatartaric acid is a direct degradation product of your target molecule. Causality: It is formed when itaconic acid is oxidized by the enzyme itaconic acid oxidase[4]. Solution: You can biochemically inhibit this enzyme by supplementing your fermentation medium with calcium ions (Ca²⁺). Calcium acts as a specific inhibitor for itaconic acid oxidase, thereby preserving your synthesized itaconic acid and maximizing your final titer[4].

Q3: My engineered yeast/E. coli strain is secreting citric acid instead of itaconic acid. Where is the bottleneck? A3: Causality: In eukaryotic systems, citric acid is synthesized in the mitochondria, but the key enzyme for itaconic acid production (CAD) resides in the cytosol[1]. If cis-aconitate cannot efficiently cross the mitochondrial membrane, the metabolic flux backs up, resulting in the secretion of citric acid and isocitric acid. Solution: Overexpress mitochondrial transporters such as mttA (mitochondrial tricarboxylate transporter) and mfsA (major facilitator superfamily transporter) alongside cadA. This engineered "push-and-pull" mechanism ensures intermediates are shuttled to the cytosol for conversion.

Quantitative Data: By-Product Troubleshooting Matrix

Use this self-validating matrix to cross-reference your HPLC data with the required process interventions.

By-ProductBiosynthetic OriginCausality / TriggerMitigation StrategyTarget Range
Gluconic Acid Direct oxidation of glucose via Glucose OxidaseHigh pH (>4.0) and excessive DO (>50% saturation)Shift pH to 2.5; reduce DO to 20-30% saturationpH 2.5, DO ~20%
Itatartaric Acid Oxidation of itaconic acid via Itaconic Acid OxidaseUninhibited oxidase activity during late-stage fermentationSupplement feed with Calcium (Ca²⁺)1-2 mM CaCl₂
Citric Acid TCA Cycle intermediateMitochondrial transport bottleneck; insufficient CAD activityOverexpress mttA / mfsA transporters; optimize cadAN/A (Genetic)
Oxalic Acid Cleavage of oxaloacetate/citrateHigh pH environmentsMaintain strict acidic conditionspH < 3.0

Experimental Protocols: pH-Shift Fermentation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes a validation checkpoint to confirm that the metabolic flux is behaving as intended before proceeding.

Standard Operating Procedure: By-Product Minimized Fermentation in A. terreus

Step 1: Seed Culture & Bioreactor Inoculation

  • Action: Inoculate A. terreus spores into a seed medium containing 50 g/L glucose. Transfer to the main bioreactor (120 g/L glucose) at a 5% (v/v) inoculation rate.

  • Validation Checkpoint: Verify initial biomass growth via optical density (OD₆₀₀) or dry cell weight (DCW). Do not proceed to production phase parameters until DCW reaches >5 g/L.

Step 2: Growth Phase (0–48 hours)

  • Action: Maintain the bioreactor at 37°C. Control the pH strictly at 3.0 using 15% (w/w) NaOH and HCl[3]. Cascade the agitation (300–500 rpm) to maintain Dissolved Oxygen (DO) at 20-30% saturation .

  • Causality: A pH of 3.0 is optimal for fungal morphology and biomass accumulation, while a DO of 20-30% provides enough oxygen for the TCA cycle without hyper-activating glucose oxidase.

  • Validation Checkpoint: Sample broth at 48 hours. HPLC analysis should show rapid glucose depletion and minimal (<1 g/L) gluconic acid.

Step 3: pH-Shift & Production Phase (48+ hours)

  • Action: Allow the pH to drop naturally via acidogenesis, or manually adjust it to 2.5 . Maintain pH 2.5 for the remainder of the fermentation[3].

  • Action: Add 1.5 mM CaCl₂ to the bioreactor to inhibit itaconic acid oxidase[4].

  • Causality: The extreme acidic shift completely represses the formation of gluconic and oxalic acids, funneling all carbon flux through the CAD enzyme.

  • Validation Checkpoint: Daily HPLC sampling. You should observe a linear increase in itaconic acid titer with an absence of itatartaric acid peaks.

Troubleshooting Start HPLC By-Product Analysis Cond1 High Gluconic Acid? Start->Cond1 Act1 Shift pH to 2.5 & Reduce DO to 20% Cond1->Act1 Yes Cond2 High Itatartaric Acid? Cond1->Cond2 No End Optimized Itaconic Acid Yield Act1->End Act2 Supplement Feed with Calcium (Ca2+) Cond2->Act2 Yes Cond3 High Citric Acid? Cond2->Cond3 No Act2->End Act3 Overexpress mttA/mfsA Transporters Cond3->Act3 Yes Cond3->End No Act3->End

Caption: Decision tree for troubleshooting and minimizing by-products during fermentation.

References[1] Recent Advances in Itaconic Acid Production from Microbial Cell Factories. Biocatalysis and Agricultural Biotechnology. Elsevier. URL:https://doi.org/10.1016/j.bcab.2021.102130[3] Biosynthesis pathway of itaconic acid in Aspergillus terreus and metabolic engineering for its production. Microbial Cell Factories. URL:https://doi.org/10.1186/s12934-019-1237-1[5] Production of Important Organic Acids by Fermentation. Biology Discussion. URL:https://www.biologydiscussion.com/acids/production-of-important-organic-acids-by-fermentation/55627[2] Biochemistry of microbial itaconic acid production. Frontiers in Microbiology. URL:https://doi.org/10.3389/fmicb.2013.00023[4] Optimized pH and Its Control Strategy Lead to Enhanced Itaconic Acid Fermentation by Aspergillus terreus on Glucose Substrate. Polymers (MDPI). URL:https://doi.org/10.3390/polym11040641

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Optimization

Section 1: Troubleshooting Synthesis &amp; Processing Stability

Welcome to the Itaconate Polymer Technical Support Center . This portal is designed for researchers, materials scientists, and drug development professionals working with itaconic acid (IA) and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Itaconate Polymer Technical Support Center . This portal is designed for researchers, materials scientists, and drug development professionals working with itaconic acid (IA) and its derivatives.

Itaconate-containing polymers are highly valued for their bio-based origins and versatile functionalization. However, their unique chemical structure—specifically the presence of a conjugated double bond and dual carboxylic acid groups—often introduces significant stability challenges, including premature gelation, rapid hydrolytic degradation, and poor thermal resistance.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you engineer highly stable itaconate polymers.

Q1: My itaconate polyester undergoes premature gelation and crosslinking during high-temperature polycondensation. How can I prevent this?

The Mechanism: Itaconic acid contains an activated, conjugated exo-methylene double bond. During standard step-growth polycondensation at elevated temperatures (>150 °C), this double bond becomes highly susceptible to thermally induced free-radical crosslinking. As the reaction progresses, these unintended radical reactions bridge the polymer chains, leading to rapid, irreversible macroscopic gelation before the desired molecular weight is achieved[1].

The Solution: You must suppress the radical pathways without inhibiting the condensation reaction.

  • Chemical Inhibition: Introduce a radical scavenger such as 4-methoxyphenol (MEHQ) or hydroquinone (typically 100–500 ppm relative to the monomer) to the reaction mixture. These inhibitors quench early radical formation, preserving the double bond for post-polymerization functionalization[1].

  • Enzymatic Catalysis (Low-Temperature Alternative): To bypass thermal radical initiation entirely, switch to an enzymatic polycondensation route. Using Candida antarctica Lipase B (CaLB) allows the reaction to proceed at 50 °C–100 °C, completely avoiding the thermal threshold for auto-crosslinking while maintaining the structural integrity of the itaconate monomer[1].

Q2: When performing free-radical polymerization (FRP) of itaconates, I am getting very low molecular weights (MW) and poor thermal stability. Why is this happening?

The Mechanism: Itaconate monomers possess highly reactive allylic hydrogens. During FRP, the propagating polymer radical frequently abstracts an allylic hydrogen from a monomer molecule rather than adding to its double bond. This "degradative chain transfer" terminates the growing polymer chain and creates a stable, resonance-stabilized allylic radical that is slow to re-initiate, severely limiting both the conversion rate and the final molecular weight[2]. Low MW polymers inherently exhibit poorer thermal and mechanical stability due to a higher concentration of chain ends.

The Solution:

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation instead of conventional thermal heating rapidly increases the decomposition rate of initiators (like AIBN), creating a high radical flux. This high flux outcompetes the degradative chain transfer process, leading to higher molecular weights and significantly improved thermal stability[3].

  • Controlled Radical Polymerization (RAFT): Transitioning to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization minimizes termination events and allows for the synthesis of high-MW, well-defined block copolymers with enhanced structural stability[2].

Section 2: Troubleshooting Environmental & In Vivo Stability

Q3: My itaconate-based drug delivery microparticles are degrading too rapidly in aqueous environments. How can I tune their hydrolytic stability?

The Mechanism: The hydrolytic degradation of itaconate polyesters is driven by the cleavage of the ester bonds. The rate of this cleavage is heavily dependent on the hydrophilicity of the polymer matrix, the degree of crystallinity, and the molecular weight. Polymers with lower molecular weights and higher ratios of hydrophilic monomers allow water to penetrate the matrix rapidly, accelerating bulk degradation[4].

The Solution: To enhance hydrolytic stability and achieve sustained drug release:

  • Increase the Hydrophobic Diol Ratio: When synthesizing the polyester (e.g., using 1,8-octanediol), increasing the feed ratio of the hydrophobic diol relative to the itaconate monomer reduces water uptake.

  • Maximize Molecular Weight: Drive the polycondensation further under high vacuum (e.g., ~1.0 kPa) for an extended period (15+ hours) to increase the polymer chain length. Studies show that increasing the MW of itaconate-1,8-octanediol polyesters can reduce 14-day mass loss from ~85% down to ~13%[4].

Q4: How does the choice of esterification (monoalkyl vs. dialkyl) affect the thermal degradation of the final polymer?

The Mechanism: The thermal stability of poly(itaconates) is highly sensitive to side-group substitution. Poly(monoalkyl itaconates) contain free carboxylic acid groups that are prone to early thermal decarboxylation and anhydride formation, typically initiating degradation around 115 °C.

The Solution: Fully esterifying the monomer to a dialkyl itaconate removes the free carboxylic acid, eliminating the primary decarboxylation pathway. Furthermore, incorporating bulky aromatic esters or integrating itaconic anhydride directly into the copolymer backbone increases chain rigidity and steric hindrance, pushing the onset of thermal decomposition well above 300 °C[3][5].

Section 3: Quantitative Stability Metrics

The following table summarizes the impact of structural modifications on the stability profiles of itaconate polymers, providing a baseline for your material design.

Polymer System / ModificationPrimary Stability Issue AddressedThermal Degradation Onset ( Td​ )Hydrolytic Mass Loss (14 Days)Key Stabilizing Mechanism
Poly(monoalkyl itaconate) Baseline~115 °CHigh (>80%)N/A (Prone to decarboxylation)
Poly(dialkyl itaconate) Thermal Degradation~250 °CModerateElimination of free -COOH groups; steric shielding[5]
Itaconic Anhydride Copolymers Thermal / Chain Scission~331 °C - 507 °CLowIncreased backbone rigidity; high MW via microwave synthesis[3]
Itaconate-1,8-Octanediol Polyester Rapid Hydrolysis~280 °C~13.4%Increased hydrophobicity and high MW via vacuum optimization[4]

Section 4: Standard Operating Procedures (SOPs)

Protocol 1: Inhibitor-Stabilized Polycondensation of Itaconate Polyesters

Objective: Synthesize a hydrolytically stable polyester without premature thermal gelation.

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap, mechanical stirrer, and nitrogen inlet, add dimethyl itaconate (DMI) and 1,8-octanediol (OD) at a 1.0 : 1.2 molar ratio.

  • Inhibition: Add 200 ppm of 4-methoxyphenol (MEHQ) relative to the DMI monomer to prevent radical crosslinking of the vinyl groups[1].

  • Catalysis: Add 0.1 mol% of titanium(IV) butoxide as the transesterification catalyst.

  • Oligomerization (Nitrogen Sweep): Heat the mixture to 130 °C under a continuous nitrogen flow (101.3 kPa) for 6 hours. Monitor the collection of methanol in the Dean-Stark trap.

  • Polymerization (Vacuum Phase): Gradually apply a high vacuum (~1.0 kPa) while maintaining the temperature at 130 °C. Continue the reaction for 15 hours. Self-Validation: The viscosity of the melt will increase significantly. If the stirrer seizes or the melt becomes insoluble in THF, the inhibitor concentration was too low, and gelation has occurred.

  • Termination: Cool the reaction to room temperature under nitrogen. Dissolve the polymer in chloroform and precipitate into cold methanol to purify[4].

Protocol 2: Microwave-Assisted Synthesis of High-MW Itaconic Copolymers

Objective: Overcome degradative chain transfer to yield thermally stable copolymers.

  • Monomer Preparation: Prepare a solution of methyl methacrylate (MMA) and itaconic anhydride (ITA) in a suitable solvent (e.g., 1,4-dioxane).

  • Initiator Addition: Add 1 wt% of α,α′ -azobisisobutyronitrile (AIBN).

  • Microwave Reactor Setup: Transfer the mixture to a multimode microwave reactor vessel (e.g., Synthos 3000). Seal the vessel and purge with nitrogen for 10 minutes.

  • Irradiation: Apply microwave irradiation (ramp to 70 °C over 5 minutes, hold for 30 minutes). Causality: The rapid, uniform heating generates a high flux of primary radicals from AIBN, which outpaces the slow allylic hydrogen abstraction, ensuring propagation dominates[3].

  • Recovery: Cool the vessel, precipitate the copolymer in excess hexanes, filter, and dry under vacuum at 40 °C to constant weight.

Section 5: Diagnostic Workflow Visualization

The following decision tree maps the causality between experimental conditions, resulting stability failures, and the engineered solutions required to resolve them.

G Start Itaconate Polymer Stability Issue Gelation Premature Gelation (During Synthesis) Start->Gelation Polycondensation > 150°C Hydrolysis Rapid Hydrolytic Degradation Start->Hydrolysis Aqueous/In vivo Environment Thermal Low Thermal Stability Start->Thermal High Temp Processing MechGel Thermally Induced Radical Crosslinking Gelation->MechGel MechHyd Water Penetration & Ester Cleavage Hydrolysis->MechHyd MechTher Decarboxylation & Chain Scission Thermal->MechTher SolGel Add MEHQ Inhibitor or Use CaLB Enzyme MechGel->SolGel Suppress Radicals SolHyd Increase MW via Vacuum & Use Hydrophobic Diols MechHyd->SolHyd Increase Entanglement SolTher Esterify Free Acids & Use Microwave Synthesis MechTher->SolTher Increase Rigidity

Caption: Diagnostic workflow mapping the causality of itaconate polymer degradation and targeted stabilization strategies.

Section 6: References

  • Chain scissioning yields and dry etch durabilities of polymers based on itaconic acid derivatives Source: AIP Publishing URL:

  • Toward Renewable and Functional Biomedical Polymers with Tunable Degradation Rates Based on Itaconic Acid and 1,8-Octanediol Source: ACS Publications URL:

  • Microwave synthesis and thermal properties of polyacrylate derivatives containing itaconic anhydride moieties Source: PMC (National Institutes of Health) URL:

  • Revisiting applications of itaconic acid-based polymers obtained by (poly)condensation chemistry Source: PMC (National Institutes of Health) URL:

  • Itaconic acid as a platform chemical for bio-based polymers: from green polymerization strategies to structure-driven applications Source: RSC Publishing URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Itaconic Acid and Mesaconic Acid as Enzyme Inhibitors: Metabolic Reprogramming and Immunomodulation

Executive Summary The intersection of cellular metabolism and immune regulation has yielded profound insights into how endogenous metabolites dictate cellular fate. Among these, Itaconic Acid (ITA) and its isomer Mesacon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The intersection of cellular metabolism and immune regulation has yielded profound insights into how endogenous metabolites dictate cellular fate. Among these, Itaconic Acid (ITA) and its isomer Mesaconic Acid (MES) have emerged as critical immunomodulators. While both compounds are produced during macrophage activation and exhibit potent anti-inflammatory properties, their mechanisms of action diverge significantly at the enzymatic level.

This guide provides an in-depth comparative analysis of ITA and MES, specifically focusing on their roles as enzyme inhibitors. By dissecting their differential impact on Succinate Dehydrogenase (SDH) and mitochondrial respiration, we provide drug development professionals and researchers with actionable, data-backed insights for leveraging these metabolites in therapeutic design.

Mechanistic Profiling: The Enzyme Inhibition Landscape

Itaconic Acid (ITA): The Dual SDH and ICL Inhibitor

Itaconic acid (methylenesuccinic acid) is synthesized in mammalian immune cells by the mitochondrial enzyme ACOD1 (also known as IRG1) during inflammatory activation. From an enzymological perspective, ITA is a potent, competitive inhibitor of Succinate Dehydrogenase (SDH) , which functions as Complex II of the electron transport chain [1].

Because ITA structurally mimics succinate, it binds to the active site of SDH, halting the conversion of succinate to fumarate. This enzymatic blockade triggers a massive intracellular accumulation of succinate. The excess succinate acts as a retrograde signaling molecule that stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), ultimately suppressing the production of pro-inflammatory cytokines like IL-1β and IL-6 [1]. Furthermore, in the context of host defense, ITA acts as a direct antimicrobial agent by inhibiting Isocitrate Lyase (ICL) , a key enzyme in the glyoxylate shunt of intracellular pathogens such as Mycobacterium tuberculosis and Brucella spp. [5].

Mesaconic Acid (MES): The SDH-Independent Immunomodulator

Mesaconic acid (methylfumaric acid) is an endogenous co-metabolite derived from the intracellular isomerization of itaconic acid. Recent metabolic profiling has revealed a paradigm-shifting distinction: mesaconic acid does not inhibit Succinate Dehydrogenase (SDH) [2].

Despite lacking SDH inhibitory activity, MES is highly effective at reverting an "overshooting" immune system and reducing lactate levels in activated macrophages [3]. By bypassing the SDH blockade, MES preserves mitochondrial oxidative phosphorylation (OXPHOS) and avoids the severe metabolic toxicity associated with TCA cycle arrest. This makes MES a highly attractive pharmacological candidate for systemic autoimmune therapies, as it decouples immunomodulation from respiratory chain impairment [2].

Comparative Data Analysis

To facilitate drug design and experimental planning, the distinct enzymological and metabolic profiles of ITA and MES are summarized below.

ParameterItaconic Acid (ITA)Mesaconic Acid (MES)
Chemical Classification Methylenesuccinic acidMethylfumaric acid
Primary Enzyme Targets Succinate Dehydrogenase (SDH), Isocitrate Lyase (ICL)None identified in the mammalian TCA cycle
SDH Inhibition Status Strong Competitive InhibitorNon-Inhibitory
Impact on Succinate Levels Induces massive intracellular accumulationMaintains baseline physiological levels
Mitochondrial Respiration Impairs Complex II (Significantly reduces OCR)Preserves Complex II function (Normal OCR)
Immunomodulatory Effect High (Potent suppression of IL-1β, IL-6)High (Comparable anti-inflammatory efficacy)
Therapeutic Liability High metabolic toxicity via TCA cycle arrestLow metabolic disruption; safer systemic profile

Visualizing the Metabolic Divergence

The following diagram illustrates the divergent metabolic pathways of ITA and MES following their synthesis by ACOD1. It highlights the critical difference in their interaction with SDH.

ITA_MES_Pathway ACOD1 ACOD1 (IRG1) ITA Itaconic Acid (ITA) ACOD1->ITA Catalyzes Synthesis MES Mesaconic Acid (MES) ITA->MES Intracellular Isomerization SDH Succinate Dehydrogenase (SDH) ITA->SDH Competitive Inhibition Respiration Mitochondrial Respiration ITA->Respiration Impairs Complex II MES->SDH NO Inhibition Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6) MES->Inflammation Suppresses (SDH-Independent) MES->Respiration Preserves Function Succinate Succinate Accumulation SDH->Succinate Metabolic Blockade Succinate->Inflammation Suppresses via HIF-1α

Metabolic pathways of itaconic and mesaconic acid in macrophage immunomodulation.

Experimental Protocol: Validating Enzyme Inhibition and Metabolic Flux

To objectively compare the SDH inhibitory capacity of ITA versus MES, researchers must utilize a self-validating experimental system that links real-time enzyme activity (respiration) with downstream metabolite accumulation and phenotypic cytokine output.

Step 1: Model Preparation (Acod1-/- Macrophages)
  • Procedure: Isolate Bone Marrow-Derived Macrophages (BMDMs) from Acod1-/- mice. Seed at 1×105 cells/well. Stimulate with LPS (100 ng/mL) for 4 hours to induce the inflammatory state, followed by exogenous treatment with either ITA (5 mM) or MES (5 mM).

  • Causality Check: Utilizing an Acod1-/- model is critical. It eliminates the endogenous production of ITA and MES, ensuring that any observed metabolic shifts are strictly the result of the exogenously applied isomers.

Step 2: Real-Time SDH Activity Assay (Seahorse XF)
  • Procedure: Wash cells and replace media with assay buffer containing succinate (10 mM) and the permeabilizer Perfringolysin O (1 nM). Measure the Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer.

  • Causality Check: Permeabilizing the cell membrane and providing succinate as the sole substrate isolates Complex II (SDH) activity from the rest of the TCA cycle. A sharp drop in OCR in the ITA group validates direct SDH inhibition, whereas a sustained OCR in the MES group confirms its non-inhibitory nature.

Step 3: Intracellular Metabolite Quantification (LC-MS/MS)
  • Procedure: Quench cellular metabolism using cold 80% methanol. Extract intracellular metabolites and analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Calculate the Succinate-to-Fumarate ratio.

  • Causality Check: This step validates the functional consequence of the OCR data. If SDH is inhibited by ITA, the conversion of succinate to fumarate halts, resulting in a highly elevated Succinate/Fumarate ratio. MES-treated cells will show a baseline ratio, confirming the TCA cycle remains unbroken [3].

Step 4: Cytokine Profiling (ELISA)
  • Procedure: Collect the cell culture supernatant 24 hours post-treatment. Quantify secreted IL-1β and IL-6 using standard ELISA kits.

  • Causality Check: This final step closes the validation loop. It proves that despite MES failing to inhibit SDH (Step 2) and failing to accumulate succinate (Step 3), it still successfully executes its immunomodulatory function by suppressing pro-inflammatory cytokines, confirming an SDH-independent mechanism of action.

Therapeutic Implications in Drug Development

The comparative enzymology of ITA and MES presents a crucial pivot point for drug developers targeting autoimmune diseases (e.g., psoriasis, inflammatory bowel disease) and systemic hyperinflammation (e.g., septic shock).

While ITA is a powerful natural antibiotic and local immunomodulator, its systemic administration is bottlenecked by its mechanism of action: inhibiting SDH broadly impairs mitochondrial respiration across all tissues, leading to potential cellular toxicity and energy depletion [2].

Mesaconic acid circumvents this liability. Because MES exerts comparable anti-inflammatory effects without functioning as an SDH inhibitor, it does not interfere with central metabolic pathways[2]. This allows MES to be developed into an Active Pharmaceutical Ingredient (API) that calms an overactive immune system while preserving the fundamental bioenergetic health of the patient's cells.

Comparative

Cross-Validation of Analytical Methods for Methylenesuccinate(2-) Quantification: A Technical Guide

Methylenesuccinate(2-), universally referred to as itaconate, is a highly polar, low-molecular-weight (130.10 g/mol ) dicarboxylic acid that has revolutionized our understanding of immunometabolism. Synthesized in macrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Methylenesuccinate(2-), universally referred to as itaconate, is a highly polar, low-molecular-weight (130.10 g/mol ) dicarboxylic acid that has revolutionized our understanding of immunometabolism. Synthesized in macrophages via the decarboxylation of cis-aconitate by the immune-responsive gene 1 (IRG1, also known as ACOD1) enzyme, itaconate acts as an endogenous antimicrobial and anti-inflammatory mediator[1]. It achieves this by competitively inhibiting succinate dehydrogenase (SDH) and electrophilically alkylating KEAP1 to activate the Nrf2 antioxidant pathway[2].

For drug development professionals and metabolic researchers, accurately quantifying methylenesuccinate(2-) is fraught with analytical hurdles. Its high polarity complicates chromatographic retention, while the presence of endogenous structural isomers—citraconate and mesaconate—demands high-resolution separation to prevent false-positive quantification[3].

As a Senior Application Scientist, I have structured this guide to critically compare the three primary modalities for itaconate quantification: LC-MS/MS, GC-MS, and 1H-NMR. Beyond merely listing steps, this guide dissects the causality behind experimental choices, providing self-validating protocols to ensure absolute scientific integrity.

Pathway LPS LPS / IFN-γ Macrophage Macrophage Activation LPS->Macrophage IRG1 IRG1 (ACOD1) Macrophage->IRG1 Upregulates CisAconitate cis-Aconitate IRG1->CisAconitate Itaconate Methylenesuccinate(2-) CisAconitate->Itaconate Decarboxylation SDH SDH Inhibition Itaconate->SDH Inhibits Nrf2 Nrf2 Activation Itaconate->Nrf2 Alkylates KEAP1

Macrophage activation pathway driving methylenesuccinate(2-) production and signaling.

Quantitative Comparison of Analytical Platforms

To select the appropriate assay, researchers must balance sensitivity requirements against sample preparation complexity. The table below summarizes the cross-validation data for the three primary platforms.

Analytical PlatformSensitivity (LLOQ)Sample Prep ComplexityIsomer ResolutionDynamic RangeBest Use Case
LC-MS/MS 0.5 ng/mL (~0.098 µM)[3][4]Low (Protein Precipitation)High (Requires specific RP/HILIC)0.5 – 100 ng/mL[4]High-throughput clinical biomarker screening; plasma/serum analysis.
GC-MS ~0.1 – 1.0 µM[3]High (Derivatization required)Excellent (Baseline separation)BroadUntargeted metabolomics; tissue extracts; discovery phase[1].
1H-NMR >10 µM (Millimolar range)[3]Minimal (D2O buffer)Moderate (Peak overlap possible)LimitedEnzymatic in vitro assays; non-destructive crude lysate profiling[5].

Self-Validating Experimental Protocols & Causality

A robust protocol must be a "self-validating system." This means integrating internal controls, stable isotope-labeled standards, and matrix-depletion steps that inherently prove the accuracy of the resulting data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality & Design: Standard C18 columns fail to retain highly polar dicarboxylic acids like itaconate. Therefore, reversed-phase ion-pairing or specialized sub-2-µm polar-retaining columns (e.g., Synergy Hydro-RP) are required[2]. Negative electrospray ionization (ESI-) is mandatory because carboxylic acids readily deprotonate to yield stable[M-H]- ions at m/z 129.0[5]. To combat matrix effects (ion suppression from phospholipids), the protocol mandates the use of a 13C5,d4-itaconate internal standard and solid-phase phospholipid removal[4].

LCMS_Workflow Sample Biological Sample Extraction Cold MeOH Extraction Sample->Extraction Centrifuge Phospholipid Depletion Extraction->Centrifuge 14,000 x g Spike 13C-Itaconate Standard Spike->Extraction Spike-in LC HILIC / RP Separation Centrifuge->LC Supernatant MS Tandem MS (MRM) ESI Negative LC->MS Eluent Data Quantification MS->Data m/z 129->85

Step-by-step experimental workflow for LC-MS/MS quantification of methylenesuccinate(2-).

Step-by-Step Methodology:

  • Quenching & Extraction: Add 180 µL of cold 70/30 ethanol/H2O solution (-20°C) to 50 µL of plasma or cell lysate[2]. Causality: Cold organic solvents instantly halt metabolic enzyme activity and precipitate proteins.

  • Internal Standard Spiking: Immediately spike samples with 13C5,d4-itaconate (final concentration 0.625 ng/mL)[4]. Causality: The heavy isotope co-elutes exactly with the endogenous analyte, experiencing identical matrix suppression, allowing for the calculation of a true peak area ratio (PAR).

  • Phospholipid Depletion: Pass the extract through an Ostro pass-through plate (or equivalent) via positive pressure. Causality: Removes >95% of residual phospholipids that cause severe signal suppression in ESI-MS[4].

  • Chromatographic Separation: Inject 5 µL onto a Synergy Hydro-RP column (100 mm × 2 mm, 2.5 µm). Use a gradient of Water + 0.1% Formic acid (Mobile Phase A) and Acetonitrile (Mobile Phase B)[2].

  • MS/MS Detection: Operate the tandem quadrupole MS in negative ion mode. Monitor the specific MRM transition for itaconate (m/z 129.0 → 85.0) and its isomers to ensure baseline separation[3]. Validate the run by ensuring the calibration curve maintains an r² > 0.999[4].

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Design: GC-MS offers unparalleled chromatographic resolution for structural isomers, making it ideal for untargeted metabolomics[1]. However, dicarboxylic acids lack volatility and thermally degrade at high temperatures. We must perform a two-step derivatization. First, methoxyamine (MOX) stabilizes reactive keto groups in co-extracted TCA metabolites. Second, MSTFA silylation replaces the polar hydroxyl protons of the carboxylic acids with non-polar trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability[3].

Step-by-Step Methodology:

  • Extraction & Lyophilization: Extract metabolites using cold methanol. Centrifuge at 14,000 × g for 2 min at 4°C. Transfer the organic phase and dry completely using a SpeedVac[2]. Causality: Even trace amounts of water will violently quench the silylation reagents in Step 3.

  • Oximation: Reconstitute the dried pellet in 20 µL of methoxyamine-hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) containing 1% TMCS. Incubate at 60°C for 30 minutes[3].

  • GC-MS Acquisition: Inject 1 µL in splitless mode at 270°C onto a 30-m DB-35MS capillary column. Use helium as the carrier gas (1 mL/min). Operate the MS under electron impact (EI) ionization at 70 eV[2].

Proton Nuclear Magnetic Resonance (1H-NMR)

Causality & Design: While NMR lacks the sub-micromolar sensitivity of MS, its sample preparation is exceptionally non-destructive. This makes it highly suitable for quantifying millimolar concentrations of itaconate in enzymatic in vitro assays or measuring real-time flux in crude lysates[3]. Detection relies on the unique chemical environment of the methylene protons of itaconate, which produce distinct resonances compared to the precursor cis-aconitate[5].

Step-by-Step Methodology:

  • Buffer Exchange: Prepare crude cell lysates by Dounce homogenization in a hypotonic buffer. Lyophilize the extract and reconstitute in D2O buffer to provide a deuterium lock signal for the NMR spectrometer[5].

  • Acquisition: Acquire 1H-NMR spectra at 600 MHz at 37°C.

  • Quantification: Identify and integrate the distinct singlet/multiplet resonances of the methylene protons of itaconate. Contrast these against the residual cis-aconitate resonance (typically around 5.67 ppm) to quantify enzymatic conversion rates[5].

Conclusion & Best Practices

The quantification of methylenesuccinate(2-) requires a tailored approach based on the biological matrix and required sensitivity. For high-throughput, highly sensitive clinical assays (e.g., plasma screening), LC-MS/MS coupled with phospholipid depletion and stable isotope internal standards is the gold standard. For untargeted discovery metabolomics where resolving complex isomer mixtures is critical, GC-MS with rigorous derivatization remains unmatched. Finally, 1H-NMR serves as a rapid, non-destructive tool for high-concentration enzymatic validations.

By strictly adhering to the self-validating principles outlined above, researchers can ensure robust, reproducible, and artifact-free quantification of this critical immunometabolite.

References
  • [3] Title: Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate | Source: nih.gov | URL: 3

  • [4] Title: Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation | Source: waters.com | URL: 4

  • [5] Title: Itaconic acid is a mammalian metabolite induced during macrophage activation | Source: nih.gov | URL: 5

  • [1] Title: Itaconate mechanism of action and dissimilation in Mycobacterium tuberculosis | Source: pnas.org | URL: 1

  • [2] Title: Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis | Source: nih.gov | URL: 2

Sources

Validation

Comparing the antimicrobial efficacy of itaconate with other organic acids.

Title: Comparative Antimicrobial Efficacy: Itaconate vs. Traditional Organic Acids Introduction: The Emergence of Itaconate as an Immunometabolite Organic acids such as lactic acid, citric acid, and acetic acid have hist...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Antimicrobial Efficacy: Itaconate vs. Traditional Organic Acids

Introduction: The Emergence of Itaconate as an Immunometabolite

Organic acids such as lactic acid, citric acid, and acetic acid have historically been utilized for their broad-spectrum antimicrobial properties, primarily functioning through cytoplasmic acidification and membrane disruption. However, the discovery of itaconate—a dicarboxylic acid synthesized by the macrophage enzyme ACOD1 (IRG1) from the TCA cycle intermediate cis-aconitate—has redefined our understanding of endogenous antimicrobial metabolites[1].

Unlike conventional organic acids that rely heavily on bulk pH reduction, itaconate acts as a targeted covalent inhibitor of key bacterial metabolic enzymes. When combined with the acidic environment of the phagolysosome, itaconate creates a highly synergistic, lethal environment for intracellular pathogens such as Mycobacterium tuberculosis and Salmonella enterica[2][3].

Mechanistic Comparison: Itaconate vs. Other Organic Acids

Traditional Organic Acids (Lactic, Citric, Succinic): These acids primarily exert bacteriostatic or bactericidal effects via the "proton shuttle" mechanism. In their uncharged, protonated state (achieved at low environmental pH), they diffuse across the bacterial lipid bilayer. Once inside the neutral bacterial cytoplasm, they dissociate, lowering internal pH, collapsing the proton motive force, and causing generalized acid stress.

Itaconate: While itaconate (pKa1 = 3.85, pKa2 = 5.45) also benefits from the proton shuttle effect[3], its primary efficacy stems from targeted enzymatic inhibition:

  • Isocitrate Lyase (ICL) Inhibition: ICL is a critical enzyme in the glyoxylate shunt, allowing pathogens to survive on fatty acids inside macrophages. Itaconate acts as a structural analog of succinate, forming a covalent adduct with the catalytic cysteine residue of ICL, thereby irreversibly blocking the cycle[2].

  • Central Carbon Metabolism Disruption: Beyond ICL, itaconate inhibits bacterial aldolase and inosine monophosphate (IMP) dehydrogenase, crippling bacterial glycolysis and nucleotide biosynthesis[4].

  • Subcellular Targeting: During infection, host transporters MCT1 and MCT4 actively shuttle itaconate into the Salmonella-containing vacuole (SCV), concentrating the metabolite directly at the site of infection[5].

Pathway Macrophage Activated Macrophage (IRG1 Expression) CisAconitate Cis-aconitate (TCA Cycle) Macrophage->CisAconitate IRG1 Catalysis Itaconate Itaconate CisAconitate->Itaconate Decarboxylation Phagolysosome Acidic Phagolysosome (pH < 5.0) Itaconate->Phagolysosome Transport via MCT1/4 ProtonShuttle Proton Shuttle Effect (Membrane Permeation) Phagolysosome->ProtonShuttle Acidification ICL Isocitrate Lyase (ICL) Inhibition Phagolysosome->ICL Covalent Binding BacterialDeath Bacterial Growth Arrest ProtonShuttle->BacterialDeath ICL->BacterialDeath

Metabolic pathway of itaconate synthesis and its dual-action antimicrobial mechanism within macrophages.

Quantitative Efficacy: MIC Comparisons and pH Synergy

A critical factor often overlooked in in vitro assays is the profound synergy between itaconate and environmental pH. Under standard neutral conditions (pH 7.4), the Minimum Inhibitory Concentration (MIC) of itaconate appears artificially high (often >20 mM). However, in nutrient-poor, acidic conditions mimicking the macrophage phagolysosome (pH 4.5 - 5.5), itaconate's efficacy increases up to 200-fold[3][6].

Table 1: Comparative MIC Values of Organic Acids against S. Typhimurium

Organic AcidPrimary Mechanism of ActionMIC at pH 7.0MIC at pH 5.0
Itaconate ICL inhibition, Proton shuttle> 20 mM0.5 - 2 mM
Lactic Acid Proton shuttle, Acidification> 50 mM10 - 15 mM
Citric Acid Chelation, Acidification> 50 mM8 - 12 mM
Succinic Acid Proton shuttle (Weak)> 50 mM> 20 mM

(Data synthesized from comparative pH-dependent antimicrobial assays[3][6])

Experimental Methodologies: Self-Validating Protocols

To accurately assess the antimicrobial efficacy of itaconate compared to other organic acids, researchers must utilize protocols that account for pH synergy and intracellular infection dynamics.

Protocol A: pH-Controlled MIC Assay (Broth Microdilution)

Causality: Standard Mueller-Hinton broth is highly buffered and nutrient-rich, masking itaconate's efficacy. Using a nutrient-poor medium (e.g., M9 minimal medium with acetate) adjusted to specific pH levels isolates the targeted enzymatic inhibition from general acid stress[3].

  • Media Preparation: Prepare M9 minimal medium supplemented with 0.4% acetate (to force bacterial reliance on the glyoxylate shunt). Divide into aliquots and adjust pH to 5.0, 6.0, and 7.0 using HCl/NaOH.

  • Compound Titration: Prepare serial dilutions of itaconic acid, lactic acid, and citric acid (0.1 mM to 50 mM) in 96-well plates. Crucial Step: Verify that the addition of the acid does not further alter the buffered media pH. Use disodium itaconate as an osmotic control[6].

  • Inoculation: Inoculate with S. Typhimurium to a final concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Determine MIC via OD600 measurement, defining MIC as the lowest concentration preventing visible growth.

Protocol B: Macrophage Infection Model (Salmonella in BV2/BMDM Cells)

Causality: In vitro MICs do not capture host-directed transport (e.g., MCT1/4) or the complex SCV environment[5]. This protocol validates itaconate's efficacy in a live host-pathogen system[7].

  • Cell Culture: Seed BV2 immortalized microglia or Bone Marrow-Derived Macrophages (BMDMs) in DMEM + 10% FBS at 105 cells/well in a 24-well plate.

  • Infection: Grow S. Typhimurium to late log phase. Dilute in antibiotic-free DMEM and infect macrophages at a Multiplicity of Infection (MOI) of 30. Incubate for 10 minutes at 37°C (5% CO2) to allow phagocytosis[7].

  • Extracellular Killing: Aspirate media. Wash twice with DMEM containing 200 µg/mL gentamicin to eliminate extracellular bacteria.

  • Treatment: Replace with maintenance media (DMEM + 10 µg/mL gentamicin) containing exogenous itaconate (5 mM) or vehicle control. Incubate for 24 hours.

  • Lysis and Enumeration: Wash cells with PBS. Lyse macrophages using 0.1% Triton X-100 for 5 minutes. Serially dilute the lysate and plate on LB agar to quantify surviving intracellular CFU.

Workflow Step1 Step 1: Cell Culture BV2/BMDM cells Step2 Step 2: Infection S. Typhimurium (MOI 30) Step1->Step2 Step3 Step 3: Extracellular Kill Gentamicin Wash Step2->Step3 Step4 Step 4: Treatment Itaconate (24h) Step3->Step4 Step5 Step 5: Enumeration Lysis & CFU Plating Step4->Step5

Step-by-step workflow for the macrophage intracellular bacterial infection and survival assay.

Conclusion

Compared to ubiquitous organic acids like lactic and citric acid, itaconate is a highly specialized antimicrobial weapon. Its dual-action mechanism—combining the biophysical proton shuttle effect with precise, covalent inhibition of the glyoxylate shunt and central carbon metabolism—makes it exponentially more potent in the acidic confines of the phagolysosome. Understanding and replicating these physiological conditions in experimental setups is paramount for drug development professionals seeking to harness bacterio-modulation therapies.

References

  • Title: Itaconate: an antimicrobial metabolite of macrophages | Source: SciSpace | URL: 1

  • Title: Itaconate mechanism of action and dissimilation in Mycobacterium tuberculosis | Source: PNAS | URL: 4

  • Title: Itaconate is a covalent inhibitor of the Mycobacterium tuberculosis isocitrate lyase | Source: PMC/NIH | URL: 2

  • Title: The antimicrobial activity of the macrophage metabolite itaconate is synergistic with acidity | Source: bioRxiv | URL: 6

  • Title: Small molecule resensitizes Salmonella to itaconate and decreases bacterial proliferation in macrophages | Source: bioRxiv | URL: 7

  • Title: Itaconate transport across the plasma membrane and Salmonella-containing vacuole via MCT1/4 modulates macrophage antibacterial activity | Source: PubMed/NIH | URL: 5

  • Title: Effect of pH on the antimicrobial activity of the macrophage metabolite itaconate | Source: PubMed/NIH | URL: 3

Sources

Comparative

A Comparative Study of Itaconic Acid Production in Fungal Strains: A Bioprocess Guide

Executive Summary Itaconic acid (IA) is an unsaturated C5 dicarboxylic acid recognized as a premier bio-based platform chemical for synthesizing resins, acrylic plastics, and superabsorbent polymers[1]. While the filamen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Itaconic acid (IA) is an unsaturated C5 dicarboxylic acid recognized as a premier bio-based platform chemical for synthesizing resins, acrylic plastics, and superabsorbent polymers[1]. While the filamentous fungus Aspergillus terreus has historically dominated industrial IA production, its morphological limitations—such as high broth viscosity and susceptibility to shear stress—have driven the development of alternative microbial chassis[2]. This guide provides an objective, data-driven comparison of IA production across leading fungal strains, detailing the mechanistic pathways, comparative performance metrics, and standardized experimental protocols required for robust bioprocess development.

Mechanistic Basis of Itaconic Acid Biosynthesis

To engineer high-yield strains, one must first understand the metabolic flux. The biosynthesis of IA diverges from the standard tricarboxylic acid (TCA) cycle. In the mitochondria, citrate is isomerized to cis-aconitate by 3[3].

The critical rate-limiting step is the export of cis-aconitate from the mitochondria to the cytosol, a process mediated by the 4[4]. Once in the cytosol, the enzyme 5 catalyzes the decarboxylation of cis-aconitate to form itaconic acid[5]. To prevent severe intracellular acidification and product inhibition, the 3 actively secretes IA into the extracellular medium[3].

Pathway Glucose Glucose (Cytosol) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Citrate Citrate (Mitochondria) Pyruvate->Citrate TCA Cycle cis_Aconitate_M cis-Aconitate (Mitochondria) Citrate->cis_Aconitate_M Aconitase cis_Aconitate_C cis-Aconitate (Cytosol) cis_Aconitate_M->cis_Aconitate_C MttA Transporter Itaconic_Acid Itaconic Acid (Cytosol) cis_Aconitate_C->Itaconic_Acid CAD Enzyme Extracellular_IA Extracellular Itaconic Acid Itaconic_Acid->Extracellular_IA MfsA Transporter

Biosynthetic pathway of itaconic acid and key transport mechanisms in fungal cells.

Comparative Strain Performance

Selecting the optimal microbial host requires balancing theoretical yield, volumetric productivity, and bioprocess scalability.

Aspergillus terreus: The Industrial Benchmark

A. terreus is the natural, commercial producer of IA, capable of achieving high titers (up to 160 g/L) and productivities exceeding 1.0 g/L/h under optimized 6[6]. However, its filamentous morphology results in highly viscous fermentation broths. This necessitates intense agitation to maintain the oxygen transfer rate (OTR), which paradoxically induces shear stress that can damage the mycelial pellets and reduce yields[2].

Ustilago maydis: The Robust Yeast-Like Challenger

U. maydis, a basidiomycete, offers a compelling alternative due to its yeast-like, unicellular growth, which drastically7[7]. Wild-type strains consume IA, but extensive metabolic engineering—such as deleting the itaconate oxidase gene (Δcyp3) and the morphology regulator (Δfuz7)—locks the cells in a yeast-like state and prevents product degradation[8]. By overexpressing the A. terreus transporter mttA, engineered U. maydis strains have achieved9 when coupled with in situ crystallization[9].

Aspergillus niger: The Synthetic Biology Host

A. niger is an industrial workhorse for citric acid production. By heterologously expressing the A. terreus IA biosynthesis cluster (cadA, mttA, mfsA) and overexpressing cytosolic citrate synthase (citB), researchers have successfully 10[10]. While current titers (26.2 g/L) trail behind A. terreus and U. maydis, the ability to leverage existing citric acid infrastructure makes this a highly promising avenue[10].

Quantitative Data Summary
StrainMorphologyMax Titer (g/L)Yield (g/g)Productivity (g/L/h)Key Genetic/Process Modifications
Aspergillus terreus Filamentous~1600.46 - 0.580.99 - 1.15Wild-type / Mutagenesis; Pulsed batch
Ustilago maydis Yeast-like~2200.32 - 0.540.43 - 0.54Δfuz7, Δcyp3, Petef-mttA; In situ crystallization
Aspergillus niger Filamentous~26.20.160.35cadA, mttA, mfsA, citB overexpression

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the standard fed-batch fermentation and analytical workflows used to evaluate these strains.

Workflow Seed Seed Culture (24h, 30°C) Bioreactor Fed-Batch Bioreactor (DO-triggered feed) Seed->Bioreactor Inoculation Sampling Broth Sampling & Centrifugation Bioreactor->Sampling Time-course Filtration 0.2 µm Filtration Sampling->Filtration Supernatant HPLC HPLC Analysis (Aminex HPX-87H) Filtration->HPLC Quantification

Standardized workflow for fungal fermentation and HPLC quantification of itaconic acid.

Fed-Batch Fermentation Workflow
  • Seed Culture Preparation: Inoculate a single colony into 50 mL of defined screening medium (e.g., modified Verduyn medium) and incubate at 30°C, 200 rpm for 24 hours to achieve exponential growth[6].

  • Bioreactor Setup & Inoculation: Transfer the seed culture to a 1L–3L stirred-tank bioreactor. Maintain the temperature at 30°C and aeration at 1.0–2.0 vvm[11].

  • DO-Triggered Feeding Strategy (Causality): Implement a Dissolved Oxygen (DO)-stat feeding strategy. Why? Continuous excess glucose leads to overflow metabolism and osmotic stress. By 1 (which occur the moment carbon is depleted), the system maintains a strict carbon limitation, channeling metabolic flux directly into IA rather than excess biomass[1].

  • pH Control & In Situ Crystallization (Causality): Maintain the pH between 2.5 and 3.0. For hyper-producing strains like U. maydis, add 33 g/L CaCO3. Why? High concentrations of undissociated IA are toxic. CaCO3 acts as a buffer and induces the 9, pulling the thermodynamic equilibrium forward and alleviating product inhibition[9].

Analytical Quantification via HPLC
  • Sample Preparation: Extract 2 mL of fermentation broth, centrifuge at 15,000 rpm for 10 minutes to pellet biomass, and filter the supernatant through a 0.2 µm membrane[6].

  • Chromatographic Separation (Causality): Inject the sample into an HPLC system equipped with a 11 (300 × 7.8 mm)[11]. Why? This specific column utilizes ion-exclusion chromatography, which is explicitly designed to separate organic acids and carbohydrates at low pH without degradation.

  • Detection: Use a Refractive Index Detector (RID) for quantifying residual sugars and a UV detector (set to 210 nm) for the precise quantification of itaconic acid[6]. The mobile phase should be 0.005 N H2SO4 at a flow rate of 0.6–1.0 mL/min at 60°C[11].

Sources

Validation

Validating the immunomodulatory effects of itaconate in vivo.

Validating the Immunomodulatory Effects of Itaconate In Vivo: A Comparative Guide to Derivatives and Protocols Introduction Itaconate has emerged as a cornerstone metabolite in immunometabolism, bridging the gap between...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Immunomodulatory Effects of Itaconate In Vivo: A Comparative Guide to Derivatives and Protocols

Introduction Itaconate has emerged as a cornerstone metabolite in immunometabolism, bridging the gap between macrophage metabolic reprogramming and inflammatory resolution. Produced via the enzyme IRG1 (ACOD1) upon Toll-like receptor (TLR) activation, itaconate exerts profound anti-inflammatory and antioxidant effects[1]. However, native itaconic acid exhibits poor cell membrane permeability, complicating in vivo validation. To harness its therapeutic potential in disease models like sepsis, acute lung injury (ALI), and atherosclerosis, researchers rely on esterified derivatives.

As a Senior Application Scientist, I have designed this guide to objectively compare the leading itaconate derivatives—Dimethyl Itaconate (DMI) and 4-Octyl Itaconate (4-OI)—and provide a self-validating in vivo protocol for evaluating their immunomodulatory efficacy.

Mechanism of Action: The Causality of Immunomodulation

The pleiotropic effects of itaconate are driven by its unique chemical structure, which features an electrophilic α,β-unsaturated carboxylic acid. Its primary mechanisms of action include:

  • Nrf2 Activation: Itaconate directly alkylates key cysteine residues (e.g., Cys151, Cys257, Cys288) on the KEAP1 protein. This structural modification prevents the ubiquitination and degradation of the transcription factor Nrf2, allowing it to translocate to the nucleus and drive the expression of antioxidant genes like Hmox1 (HO-1) and Nqo1[1][2].

  • SDH Inhibition: Itaconate competitively inhibits succinate dehydrogenase (SDH), dampening mitochondrial reactive oxygen species (ROS) production and subsequent HIF-1α stabilization[3].

G LPS LPS / TLR4 Activation IRG1 IRG1 (ACOD1) Upregulation LPS->IRG1 Itaconate Endogenous Itaconate IRG1->Itaconate KEAP1 KEAP1 Alkylation Itaconate->KEAP1 Alkylates Cys151 SDH SDH Inhibition Itaconate->SDH Competitive Inhibition Nrf2 Nrf2 Activation KEAP1->Nrf2 Prevents degradation AntiInflam Anti-inflammatory Genes Nrf2->AntiInflam Metab Decreased ROS Production SDH->Metab

Itaconate Mechanism of Action: Nrf2 Activation and SDH Inhibition.

Product Comparison: Itaconic Acid vs. DMI vs. 4-OI

Choosing the correct analog is the most critical experimental decision in your study design. While DMI and 4-OI both increase membrane permeability, their intracellular fates diverge significantly, leading to distinct biological outcomes[4][5].

Table 1: Comparative Properties of Itaconate and Its Derivatives

FeatureItaconic Acid (IA)Dimethyl Itaconate (DMI)4-Octyl Itaconate (4-OI)
Cell Permeability LowHighHigh
Intracellular Hydrolysis N/ANo (Remains intact)Yes (Hydrolyzed to Itaconate)
Electrophilicity ModerateHigh (Prone to off-target effects)Moderate-High
Nrf2 Activation Weak (Due to poor entry)StrongStrong
Primary In Vivo Utility Baseline control (High dose)Distinct electrophilic probeOptimal surrogate for endogenous itaconate

Expertise & Causality Insight: Why prioritize 4-OI for in vivo studies? DMI is highly electrophilic and strongly activates Nrf2, but it is not converted into endogenous itaconate intracellularly. Consequently, DMI acts as an independent electrophilic compound, potentially triggering off-target effects that do not accurately mimic natural macrophage metabolism[4]. In contrast, 4-OI is readily hydrolyzed by intracellular esterases into native itaconate, making it the superior, field-proven surrogate for studying true itaconate biology in vivo[5].

Experimental Protocol: In Vivo Validation in LPS-Induced Sepsis

To rigorously validate the immunomodulatory effects of 4-OI, the LPS-induced systemic inflammatory response syndrome (SIRS) or acute lung injury (ALI) model is the gold standard[6][7].

Designing a Self-Validating System: A robust protocol must prove causality. To confirm that 4-OI's protective effects are specifically mediated via the KEAP1-Nrf2 axis (and not general off-target immunosuppression), the experimental design must include Nrf2-knockout (Nrf2-/-) mice as a negative control. If 4-OI rescues Wild-Type (WT) mice but fails to rescue Nrf2-/- mice, mechanistic causality is definitively validated[6].

Workflow Prep 1. Preparation 4-OI in DMSO/Saline Pretreat 2. Pre-treatment i.p. injection of 4-OI Prep->Pretreat Induction 3. Sepsis Induction LPS i.p. or i.t. Pretreat->Induction Analysis 4. Endpoint Analysis Survival & Cytokines Induction->Analysis

In Vivo Experimental Workflow for 4-OI in LPS-Induced Sepsis.

Step-by-Step Methodology
  • Reagent Preparation: 4-OI is highly lipophilic. Dissolve 4-OI in DMSO to create a concentrated stock, then dilute in sterile saline immediately prior to injection. Ensure the final DMSO concentration is <5% to prevent vehicle-induced hepatotoxicity or barrier disruption[8].

  • Animal Grouping & Pre-treatment: Use 8-10 week old C57BL/6 mice, separating them into WT and Nrf2-/- cohorts. Administer 4-OI (25-50 mg/kg) or Vehicle (Saline/DMSO) via intraperitoneal (i.p.) injection 2 hours prior to LPS challenge[6][8].

  • Disease Induction: Inject LPS (e.g., 5-10 mg/kg from E. coli O111:B4) i.p. to induce systemic sepsis, or intratracheally for localized acute lung injury (ALI)[6][8].

  • Endpoint Readouts & Validation:

    • Target Engagement (Mechanistic Validation): Harvest lung or splenic tissue at 6-12 hours. Perform Western blot for Nrf2 nuclear translocation and HO-1 expression. This confirms 4-OI successfully hit its intracellular target[6].

    • Phenotypic Readout: Measure serum cytokines (IL-1β, TNF-α, IL-6) via ELISA. Crucial Note: Recent literature suggests itaconate derivatives may paradoxically upregulate systemic IL-6 in certain in vivo models despite suppressing it in vitro; monitor this axis carefully to avoid misinterpreting systemic vs. localized responses[9].

    • Functional Readout: Assess survival over 72 hours or evaluate pulmonary edema via the lung wet-to-dry weight ratio and Evans blue staining for vascular leakage[7].

Data Interpretation & Causality

When interpreting in vivo data, researchers must distinguish between metabolic flux and transcriptional regulation. If 4-OI reduces tissue damage (e.g., lipid peroxidation and ferroptosis) in WT mice but not in Nrf2-/- mice, the primary mechanism is confirmed as Nrf2-dependent antioxidant defense[6]. However, if partial protection remains in the Nrf2-/- cohort, secondary mechanisms such as direct SDH inhibition or PRDX5 modulation must be investigated using metabolic flux analyzers (e.g., Seahorse XFe96) on ex vivo macrophages isolated from the treated animals[4].

References

  • Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkyl
  • Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkyl
  • Itaconate derivative 4-OI inhibits M1 macrophage polarization and restores its impaired function in immune thrombocytopenia through metabolic reprogramming.mednexus.org.
  • Mechanisms underlying the therapeutic effects of 4-octyl itaconate in treating sepsis based on network pharmacology and molecular docking.frontiersin.org.
  • Itaconate inhibits ferroptosis of macrophage via Nrf2 pathways against sepsis-induced acute lung injury.nih.gov.
  • 4-Octyl itaconate alleviates endothelial cell inflammation and barrier dysfunction in LPS-induced sepsis via modul
  • Application Notes and Protocols for Aconitate/Itacon
  • Itaconate and dimethyl itaconate upregulate IL-6 production in the LPS-induced inflamm

Sources

Comparative

Independent Verification of Isocitrate Lyase Inhibition: A Comparative Guide to Itaconate and Alternative Inhibitors

Executive Summary & Biological Context For researchers and drug development professionals targeting Mycobacterium tuberculosis (Mtb) and other persistent pathogens, the glyoxylate shunt remains a premier metabolic target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

For researchers and drug development professionals targeting Mycobacterium tuberculosis (Mtb) and other persistent pathogens, the glyoxylate shunt remains a premier metabolic target. Isocitrate lyase (ICL) isoforms 1 and 2 are critical for Mtb survival, virulence, and antibiotic tolerance, as they enable the bacteria to bypass the decarboxylation steps of the TCA cycle and utilize host-derived fatty acids via the glyoxylate and methylcitrate cycles[1].

Recently, itaconate —an endogenous mammalian antimicrobial metabolite upregulated in activated macrophages—has emerged as a highly potent ICL inhibitor[1]. Unlike classical reversible inhibitors, itaconate permanently disrupts Mtb's central carbon metabolism[2]. This guide provides an objective, data-driven comparison of itaconate against alternative ICL inhibitors (such as 3-nitropropionate) and outlines a self-validating experimental framework for independently verifying its covalent inhibitory mechanism.

Mechanistic Comparison: Itaconate vs. Classical Inhibitors

Selecting the right inhibitor for your metabolic assays requires a deep understanding of the underlying binding mechanisms. The active site of ICL possesses a highly nucleophilic cysteine residue (Cys191 in Mtb ICL1) whose reactivity is stabilized by a conserved histidine[1].

  • Itaconate (The Covalent Disruptor): Itaconate is an α,β -unsaturated dicarboxylic acid structurally analogous to succinate. It accesses the polar binding pocket of ICL and undergoes a conjugate Michael addition with the catalytic cysteine (Cys191 in ICL1; Cys215 in ICL2), forming a permanent covalent adduct[3]. Recent structural biology efforts (PDB: 7CP1) have confirmed this binding architecture, revealing how itaconate locks the enzyme[4]. Furthermore, itaconate has pleiotropic effects, also inhibiting Mtb aldolase and inosine monophosphate (IMP) dehydrogenase[2].

  • 3-Nitropropionate (The Transition-State Analog): 3-Nitropropionate (3-NP) is the classical positive control in ICL assays. It acts as a slow, tight-binding transition state analog[5]. While highly potent, its inhibition is technically reversible over long periods, and its binding is heavily dependent on the presence of Mg 2+ and glyoxylate[6].

  • 5-NIC (The Suicide Substrate): (2R,3S)-2-hydroxy-3-(nitromethyl)succinic acid (5-NIC) is a masked electrophilic surrogate. ICL1 catalyzes the retro-aldol cleavage of 5-NIC to produce glyoxylate and 3-NP locally within the active site, leading to robust inactivation[6].

Pathway Isocitrate Isocitrate ICL Isocitrate Lyase (Cys191 Active Site) Isocitrate->ICL Substrate Binding Glyoxylate Glyoxylate ICL->Glyoxylate Cleavage Succinate Succinate ICL->Succinate Cleavage Itaconate Itaconate (Covalent Inhibitor) Itaconate->ICL Blocks Cys191 ThreeNP 3-Nitropropionate (Tight-binding Inhibitor) ThreeNP->ICL Transition State Analog

Fig 1. Glyoxylate shunt cleavage by ICL and targeted intervention by itaconate and 3-NP.

Quantitative Performance & Inhibitor Profiling

When designing in vitro screening cascades, understanding the kinetic profile of your chosen inhibitor is paramount. The table below synthesizes the performance metrics of itaconate compared to industry-standard alternatives.

InhibitorTarget EnzymeMechanism of ActionBinding Site / Target ResidueReversibilityKinetic Profile
Itaconate ICL1 / ICL2Covalent Michael additionCys191 (ICL1) / Cys215 (ICL2)[3]Irreversible (Covalent) Ki​≈11.9μM (Plant models)[5]; Potent in Mtb[2]
3-Nitropropionate ICL1 / ICL2Transition state analogActive site (Mg 2+ dependent)[6]Reversible (Slow, tight-binding)[5]Sub-micromolar
3-Bromopyruvate ICLAlkylating agentActive site sulfhydryl[7]Irreversible IC50​≈14μM
5-NIC ICL1Masked electrophilic surrogateRetro-aldol cleavage to 3-NP[6]Irreversible (Suicide inhibition)High affinity

Experimental Protocols for Independent Verification

Step 1: Recombinant Expression & Preparation of Self-Validating Mutants
  • Causality: To prove that itaconate specifically targets Cys191, you must generate a negative control that eliminates this interaction without destroying the protein's fold.

  • Protocol:

    • Clone Mtb icl1 into a pET28a vector (N-terminal His-tag).

    • Generate a C191S mutant via site-directed mutagenesis. The serine substitution preserves hydrogen bonding but lacks the nucleophilicity required for the Michael addition.

    • Express both Wild-Type (WT) and C191S ICL1 in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).

Step 2: Continuous NADH-Coupled Kinetic Assay
  • Causality: ICL cleaves isocitrate into succinate and glyoxylate. By coupling glyoxylate production to Lactate Dehydrogenase (LDH), we can measure the continuous depletion of NADH at 340 nm. This provides real-time initial velocity ( V0​ ) data, which is critical for capturing the slow-binding or covalent kinetics that endpoint assays miss.

  • Protocol:

    • Prepare assay buffer: 50 mM MOPS (pH 7.5), 5 mM MgCl 2​ , 1 mM EDTA, 2 mM DTT.

    • Add 0.2 mM NADH, 10 U/mL LDH, and 50 nM purified WT ICL1.

    • Self-Validation Control: Run parallel wells treated with 10 μ M 3-NP (positive control for slow-binding inhibition)[5].

    • Incubate the enzyme with varying concentrations of itaconate (0.1 μ M to 100 μ M) for 15 minutes.

    • Initiate the reaction by adding 1 mM D-isocitrate and monitor absorbance at 340 nm for 10 minutes.

Step 3: Intact Protein LC-MS/MS for Adduct Mapping
  • Causality: Kinetic inhibition only proves that the enzyme is blocked. To independently verify the covalent claim[3], we must observe a physical mass shift corresponding to the inhibitor.

  • Protocol:

    • Incubate 10 μ M WT ICL1 and C191S ICL1 with 100 μ M itaconate for 2 hours at room temperature.

    • Desalt the samples using C4 ZipTips to remove excess ligand and buffer salts.

    • Analyze via intact LC-MS (e.g., Agilent Q-TOF).

    • Data Interpretation: The WT ICL1 will show a mass shift of exactly +130 Da (the mass of itaconate). The C191S mutant must show no mass shift , definitively proving that off-target alkylation is not occurring and the inhibition is strictly Cys191-dependent[3].

Workflow Prep 1. Recombinant ICL1 Prep (Wild-type & C191S Mutant) Assay 2. Spectrophotometric Assay (NADH-coupled readout) Prep->Assay Purified Enzyme LCMS 3. LC-MS/MS Validation (Detect Covalent Adduct) Assay->LCMS IC50 & Kinetic Data InVivo 4. Macrophage Infection (Mtb Survival Metrics) LCMS->InVivo Mechanistic Proof Control Internal Control: 3-NP (Positive) C191S (Negative) Control->Assay Control->LCMS

Fig 2. Self-validating experimental workflow for verifying ICL inhibition mechanisms.

References

  • Itaconate is a covalent inhibitor of the Mycobacterium tuberculosis isocitrate lyase Source: RSC Medicinal Chemistry (2021) URL:[Link]

  • Itaconate mechanism of action and dissimilation in Mycobacterium tuberculosis Source: Proceedings of the National Academy of Sciences (PNAS, 2025) URL:[Link]

  • Control of gluconeogenesis by isocitrate lyase in endosperm of germinating castor bean seedlings Source: Biochemical Journal / PubMed URL:[Link]

  • Mechanism-Based Inactivation of Mycobacterium tuberculosis Isocitrate Lyase 1 by (2R,3S)-2-Hydroxy-3-(nitromethyl)succinic acid Source: Journal of the American Chemical Society (JACS, 2021) URL:[Link]

  • Crystal structure of isocitrate lyase in complex with succinate and itaconate (PDB: 7CP1) Source: RCSB Protein Data Bank URL:[Link]

  • Modification of the active site of isocitrate lyase from watermelon cotyledons Source: PubMed URL:[Link]

Sources

Validation

Evaluating the performance of different itaconate-derived copolymers.

An in-depth evaluation of polymer performance requires moving beyond basic material properties to understand the mechanistic interactions between polymer architecture and biological environments. Itaconic acid (IA)—a bio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of polymer performance requires moving beyond basic material properties to understand the mechanistic interactions between polymer architecture and biological environments. Itaconic acid (IA)—a bio-based, unsaturated dicarboxylic acid—has emerged as a highly versatile monomer in biomedical engineering. Because it possesses two carboxylic acid groups per unit, IA provides a higher charge density upon deprotonation compared to traditional monocarboxylic monomers like methacrylic acid (MAA) or acrylic acid (AA).

This guide provides a rigorous, data-driven comparison of itaconate-derived copolymers, evaluating their performance across oral drug delivery, oncology, and superabsorbent applications.

The structural advantage of itaconate copolymers lies in their tunable hydrophilicity, exceptional pH-responsiveness, and capacity for multi-site functionalization. By copolymerizing IA with specific monomers, researchers can engineer highly targeted phase transitions.

A. pH-Responsive Hydrogels for Oral Protein Delivery

Delivering therapeutic proteins with high isoelectric points (pI), such as salmon calcitonin, is notoriously difficult. Traditional anionic hydrogels often bind irreversibly to these cationic proteins in the small intestine due to coulombic interactions.

When comparing poly(itaconic acid-co-N-vinylpyrrolidone) [P(IA-co-NVP)] to conventional methacrylic acid-based hydrogels, the itaconate derivative demonstrates vastly superior performance. The additional carboxylic acid residue in IA yields a more dramatic phase transition at neutral pH. This generates massive electrostatic repulsion between the polymer chains, achieving up to 68% greater equilibrium swelling and 10.4 times greater swelling in time-limited experiments compared to MAA-based counterparts[1].

B. Heparin-Mimetics for Metastatic Control in Oncology

Tumor cell-induced platelet activation (TCIPA) is a primary driver of cancer metastasis. While Unfractionated Heparin (UFH) and Low Molecular Weight Heparin (LMWH) can block this activation, they carry a severe risk of inducing Heparin-Induced Thrombocytopenia (HIT II).

Synthetic non-carbohydrate copolymers, specifically poly(sodium 4-styrenesulfonate-co-itaconic acid) [poly(SS-co-IA)] , have been developed as heparin mimetics. In comparative assays, poly(SS-co-IA) outperforms LMWH in blocking platelet degranulation and ATP release[2]. Crucially, biosensor data confirms that these itaconate copolymers exhibit a 1,000-fold lower binding affinity to Platelet Factor 4 (PF4) than UFH, effectively neutralizing the risk of HIT II while maintaining potent antimetastatic activity[2].

C. Superabsorbent Hydrogels (SAHs)

In the realm of tissue engineering and hygiene, the absorption capacity of hydrogels is paramount. Bio-based cross-linked poly(itaconic acid) (c-PIAS) achieves an exceptional water absorption capacity of 370.7 g/g and a reswelling capacity of 1713.8 g/g[3]. Furthermore, synthesizing terpolymers such as poly(itaconic acid-ter-acrylic acid-ter-vinyl sulfonic acid) increases the internal osmotic pressure of the gel network, yielding a maximum increase in Centrifuge Retention Capacity (CRC) of 11.7 g/g compared to standard poly(IA-co-AA) hydrogels[4].

Quantitative Data Summary

The following table synthesizes the performance metrics of various itaconate-derived copolymers against their standard alternatives.

Copolymer SystemPrimary ApplicationKey Performance MetricComparison to Standard AlternativeRef
P(IA-co-NVP) Oral Protein Delivery68% greater equilibrium swelling at pH 7.4Superior swelling and release vs. Methacrylic Acid (MAA) hydrogels[1]
Poly(SS-co-IA) Heparin Mimetic (Oncology)1,000-fold lower PF4 binding affinityOutperforms LMWH in platelet blocking; significantly safer than UFH[2]
c-PIAS Superabsorbent Hydrogel370.7 g/g water absorption capacityExceptional reswelling (1713.8 g/g) vs. petroleum-based polymers[3]
P(IA-ter-AA-ter-VSA) Hygiene / AbsorbentsCRC increased by 11.7 g/gOutperforms standard P(IA-co-AA) superabsorbents[4]
P(PEGMA-co-MMI) Sustained Drug ReleaseModulated release from 340 to 1502 minHighly tunable Fickian diffusion based on comonomer ratio[5]

Mechanistic Workflows & Experimental Methodologies

To ensure scientific integrity, the evaluation of these copolymers requires self-validating experimental protocols. Below are the field-proven methodologies for synthesizing and evaluating itaconate copolymers.

Protocol 1: Controlled Synthesis of Poly(SS-co-IA) via RAFT Polymerization

Causality Check: Uncontrolled free radical polymerization yields broad molecular weight distributions. Because heparin's biological activity is strictly dependent on chain length, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is mandatory to target precise molecular weights (e.g., 5, 10, or 20 kDa) with low dispersity (1.04–1.09)[6].

  • Monomer Preparation: Dissolve sodium 4-styrenesulfonate (SS) and itaconic acid (IA) in varying molar proportions (e.g., 1:1 or 2:1) in high-purity water.

  • Initiation & Chain Transfer: Add the water-soluble RAFT agent BM1429 and a radical initiator. The total molar ratio of monomer to Chain Transfer Agent (CTA) dictates the final molecular weight.

  • Polymerization: Subject the mixture to microwave heating or UV irradiation (405 nm) for 6 hours[6]. Note: Because IA is less reactive than SS, the resulting polymer will naturally form SS-rich domains with IA-rich chain ends, structurally mimicking glycosaminoglycans.

  • Purification: Isolate the polymer via dropwise precipitation into cold acetone, followed by centrifugation and vacuum drying.

  • Validation System: Confirm monomer conversion and sulfonate-to-carboxylate ratios using 1 H NMR spectroscopy. Validate the molecular weight ( Mn​ ) and dispersity ( Đ ) using Gel Permeation Chromatography (GPC)[6].

RAFT_Synthesis A Monomers (Itaconic Acid + Comonomer) C Polymerization (Microwave/UV Heating) A->C B RAFT Agent & Initiator (e.g., BM1429) B->C D Chain Extension (Controlled MW) C->D E Precipitation (Acetone/Solvent) D->E F Validation (1H NMR & GPC) E->F

Workflow for RAFT-mediated synthesis and validation of itaconate copolymers.

Protocol 2: Evaluating pH-Responsive Swelling and High-pI Protein Release

Causality Check: High pI proteins suffer from coulombic binding to anionic hydrogels. By utilizing a low ionic strength loading solution (1.5 mM PBS instead of 150 mM), you minimize Debye shielding. This maximizes the electrostatic loading of the drug into the hydrogel, allowing for up to an 83-fold increase in delivery during the neutral release phase[1].

  • Hydrogel Preparation: Synthesize P(IA-co-NVP) microparticles (1:1 ratio) and collapse them in an acidic buffer prior to loading.

  • Low Ionic Strength Loading: Dissolve the therapeutic protein (e.g., salmon calcitonin) in 1.5 mM PBS buffer at 0.20 mg/mL. Immerse 100 mg of hydrogel microparticles into the solution, maintaining the pH at 7.0 using 0.2 N NaOH[1].

  • Gastric Simulation (Protection Phase): Transfer the loaded hydrogels to a simulated gastric fluid (pH 1.2). The carboxyl groups of IA remain protonated, keeping the mesh size collapsed and protecting the protein from enzymatic degradation.

  • Intestinal Simulation (Release Phase): Transfer the microparticles to simulated intestinal fluid (pH 7.4). The dual carboxyl groups of IA rapidly deprotonate, causing violent electrostatic repulsion and mesh expansion.

  • Validation System: Acquire release samples at 1-hour and 2-hour time points. Quantify the eluted protein concentration using a Micro BCA protein assay. Validate swelling kinetics gravimetrically to ensure Fickian diffusion[1][5].

Swelling_Mechanism A P(IA-co-NVP) Hydrogel (Low Ionic Strength Loading) B Gastric Environment (pH 1.2, Protonated) A->B C Intestinal Environment (pH 7.4, Deprotonated) B->C D Electrostatic Repulsion (Carboxyl Groups) C->D E Mesh Size Expansion (Rapid Swelling) D->E F Therapeutic Release (Fickian Diffusion) E->F

Mechanism of pH-responsive swelling and targeted drug release in intestinal conditions.

References

  • pH-Responsive poly(itaconic acid-co-N-vinylpyrrolidone) hydrogels with reduced ionic strength loading solutions offer improved oral delivery potential for high isoelectric point-exhibiting therapeutic proteins. nih.gov.[Link]

  • Swelling Properties of Copolymeric Hydrogels of Poly(ethylene glycol) Monomethacrylate and Monoesters of Itaconic Acid for Use in Drug Delivery. researchgate.net.[Link]

  • Sustainable Bio-Based Superabsorbent Polymer: Poly(itaconic acid) with Superior Swelling Properties. acs.org.[Link]

  • Improved absorption performance of itaconic acid based superabsorbent hydrogel using vinyl sulfonic acid. tandfonline.com.[Link]

  • A Novel Series of Synthetic Heparin‐Mimetics–Itaconic Acid‐Containing Copolymers for Targeting Tumor Cell Coagulability and Metastasis. diva-portal.org.[Link]

  • A Novel Series of Synthetic Heparin-Mimetics–Itaconic Acid-Containing Copolymers for Targeting Tumor Cell Coagulability and Metastasis. nih.gov.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Methylenesuccinate(2-) Handling, Experimental Protocols, and Disposal Procedures

Methylenesuccinate(2-), widely known as itaconate , is the dianion of methylenesuccinic acid. As a crucial endogenous metabolite produced by macrophages during inflammatory responses, it has become a focal point in immun...

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Author: BenchChem Technical Support Team. Date: April 2026

Methylenesuccinate(2-), widely known as itaconate , is the dianion of methylenesuccinic acid. As a crucial endogenous metabolite produced by macrophages during inflammatory responses, it has become a focal point in immunometabolism and drug development research.

To support researchers and safety professionals, this guide synthesizes the mechanistic role of methylenesuccinate(2-), step-by-step experimental preparation protocols, and strict, self-validating disposal procedures to ensure both laboratory safety and scientific integrity.

Hazard Profile and Physicochemical Data

Although methylenesuccinate(2-) is a naturally occurring metabolite, its laboratory-grade synthetic salts (e.g., disodium methylenesuccinate) and acid forms (methylenesuccinic acid) present specific occupational hazards. The acid form is hygroscopic and acts as a mild to moderate irritant. Understanding these properties is the first step in establishing a safe operational workflow.

Table 1: Physicochemical and Safety Data
Property / HazardData / ClassificationCausality / Implication for Handling
CAS Number 97-65-4 (Acid) / 5363-69-9 (Disodium Salt)Essential for exact Environmental Health & Safety (EHS) waste logging and compliance[1][2].
GHS Hazards H315, H319, H335 (Skin, Eye, & Respiratory Irritation)Requires standard PPE (nitrile gloves, safety glasses, lab coat). Avoid dust formation during weighing[1].
Solubility Highly water-solubleHighly mobile in environmental water systems; strictly prohibits flushing down laboratory drains[3].
Incompatibilities Strong bases, reducing agents, oxidizing agentsMust be segregated during storage and waste collection to prevent exothermic reactions[4].
Environmental Harmful to aquatic life in high concentrationsMandates collection by licensed disposal companies for incineration rather than sewer discharge[5].

Mechanistic Context: Why Researchers Use Methylenesuccinate(2-)

In macrophage immunometabolism, methylenesuccinate(2-) acts as a master metabolic regulator. Upon stimulation by lipopolysaccharides (LPS), the enzyme ACOD1 (also known as IRG1) catalyzes the decarboxylation of cis-aconitate to produce itaconate, according to 6[6].

Itaconate exerts profound anti-inflammatory and antioxidant effects through three primary mechanisms:

  • Alkylation of Keap1 , which activates the Nrf2 antioxidant pathway[7].

  • Inhibition of Succinate Dehydrogenase (SDH) , which reduces reactive oxygen species (ROS) generation[8].

  • Activation of ATF3 , which directly inhibits IκBζ expression, leading to decreased IL-6 production[8].

G LPS LPS / Inflammatory Stimuli IRG1 ACOD1 (IRG1) Expression LPS->IRG1 Itaconate Methylenesuccinate(2-) Accumulation IRG1->Itaconate Nrf2 Keap1 Alkylation -> Nrf2 Activation Itaconate->Nrf2 SDH SDH Inhibition -> Reduced ROS Itaconate->SDH ATF3 ATF3 Activation -> IL-6 Reduction Itaconate->ATF3 Outcome Anti-inflammatory & Antioxidant Phenotype Nrf2->Outcome SDH->Outcome ATF3->Outcome

Caption: Methylenesuccinate(2-) signaling pathway mediating anti-inflammatory responses in macrophages.

Experimental Protocol: Preparation for In Vitro Assays

To ensure reproducibility in macrophage polarization assays, the preparation of methylenesuccinate(2-) must be tightly controlled. Using the disodium salt rather than the free acid is highly recommended, as it prevents drastic pH drops that can cause artifactual stress responses in cultured cells.

Step-by-Step Methodology: Preparation of 100 mM Stock Solution
  • Weighing: Inside a certified chemical fume hood, weigh 1.74 g of disodium methylenesuccinate (MW: 174.06 g/mol )[2].

  • Dissolution: Transfer the powder to a sterile beaker and dissolve in 80 mL of sterile, endotoxin-free water.

  • pH Adjustment: Measure the pH. If necessary, adjust to a physiological pH of 7.2–7.4 using dilute NaOH or HCl. Causality: Maintaining physiological pH ensures that observed cellular phenotypes are due to the metabolite itself, not pH-induced shock.

  • Volume Adjustment: Bring the final volume to exactly 100 mL with endotoxin-free water.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm Polyethersulfone (PES) syringe filter inside a Class II biosafety cabinet.

  • Storage: Aliquot into sterile microcentrifuge tubes and store at -20°C. Causality: Freezing prevents microbial contamination and chemical degradation over extended experimental timelines.

Methylenesuccinate(2-) Proper Disposal Procedures

Due to its high aqueous solubility and potential to alter local environmental pH and biological oxygen demand (BOD), methylenesuccinate(2-) must not be discharged into the sanitary sewer , according to 5[5] and 3[3]. Implement the following self-validating disposal system to ensure compliance.

A. Aqueous Waste Disposal (Cell Culture Media & Buffers)
  • Segregation: Collect all aqueous media containing methylenesuccinate(2-) in a designated, chemically compatible high-density polyethylene (HDPE) carboy.

  • Labeling: Label the container strictly as "Non-Hazardous Aqueous Waste - Contains Methylenesuccinate Salts."Causality: Precise chemical identification prevents accidental mixing with incompatible oxidizing wastes[4].

  • Secondary Containment: Place the carboy in a secondary containment tray to capture potential leaks.

  • Transfer: Once the container is 80% full, cap securely and submit a waste pickup request to your institution's EHS department.

B. Solid Waste Disposal (Powders & Contaminated Consumables)
  • Collection: Sweep up any spilled powder without creating dust (use a damp paper towel if necessary)[1]. Place contaminated gloves, weigh boats, and paper towels into a solid waste bin lined with a transparent, heavy-duty plastic bag.

  • Incineration Routing: Solid methylenesuccinic acid/salt waste is typically routed for incineration. EHS will mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber, according to 1[1].

  • Final Disposal: Seal the bag, label as "Solid Chemical Waste - Methylenesuccinic Acid/Salts," and transfer to EHS.

G Start Methylenesuccinate(2-) Waste Generated Decision Waste State? Start->Decision Aqueous Aqueous Solutions (Media/Buffers) Decision->Aqueous Liquid Solid Solid Powder / Contaminated PPE Decision->Solid Solid Aq_Collect Collect in HDPE Carboy (Do not flush to sewer) Aqueous->Aq_Collect Sol_Collect Collect in Lined Solid Waste Bin (Avoid dust formation) Solid->Sol_Collect Label Label & Segregate from Oxidizers Aq_Collect->Label Sol_Collect->Label EHS Transfer to EHS for Incineration/Processing Label->EHS

Caption: Operational decision tree for the safe segregation and disposal of methylenesuccinate(2-) waste.

References

  • ResearchGate - The relevant signaling pathway in itaconate-induced anti-inflammatory and antioxidative effects.8

  • Frontiers - Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism.7

  • PMC - NIH - Itaconate: A Potent Macrophage Immunomodulator.6

  • CDH Fine Chemical - ITACONIC ACID CAS NO 97-65-4 MATERIAL SAFETY DATA SHEET.1

  • ChemicalBook - Itaconic acid - Safety Data Sheet.5

  • Fisher Scientific - SAFETY DATA SHEET - Methylenesuccinic acid.4

  • Thermo Fisher Scientific - SAFETY DATA SHEET - Itaconic acid.3

  • Echemi - Butanedioic acid, 2-methylene-, sodium salt (1:2) Basic Attributes.2

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methylenesuccinate(2-) and its Derivatives

In the dynamic landscape of drug development and scientific research, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Methylene...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug development and scientific research, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Methylenesuccinate(2-) and its common laboratory derivatives, such as Dimethyl 2-methylenesuccinate. As your partners in research, we are committed to providing value beyond the product itself, ensuring your safety and the integrity of your work. This document is structured to provide clear, actionable, and technically grounded advice.

Understanding the Hazard: Why Specific PPE is Crucial

Methylenesuccinate derivatives, such as Dimethyl 2-methylenesuccinate, present a specific set of hazards that necessitate a thoughtful personal protective equipment (PPE) strategy. The primary risks associated with this class of compounds include:

  • Skin Irritation and Allergic Reactions: These compounds can cause skin irritation and may lead to an allergic skin reaction upon contact.[1]

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1]

The causality behind these hazards lies in the chemical reactivity of the molecule. The double bond in the methylene group and the ester functionalities can react with biological macromolecules, leading to the observed irritation and sensitization. Therefore, the selection of PPE is not merely a procedural step but a critical control measure to prevent these adverse interactions.

Your Shield: A Detailed PPE Protocol

A multi-layered approach to PPE is essential when handling Methylenesuccinate derivatives. The following table summarizes the required PPE, and the subsequent sections provide a detailed, step-by-step guide for its use.

Body Part Required PPE Specification Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves. Inspect before use.To prevent skin contact, which can cause irritation and allergic reactions.[1][2]
Eyes/Face Safety glasses with side shields or chemical goggles. A face shield may be required.ANSI Z87.1 or EN166 equivalent.[1][3]To protect against splashes that can cause serious eye irritation. A face shield offers broader protection.[2][4]
Body Laboratory coat or chemical-resistant overalls.Flame-retardant and antistatic properties are recommended.To protect skin from accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area. A respirator may be necessary.NIOSH-approved respirator if ventilation is inadequate or for spill cleanup.[1][5]To prevent inhalation of dust or fumes that can cause respiratory tract irritation.
Experimental Protocol: Donning and Doffing PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Coveralls: Put on the lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure it fits properly.

  • Eye and Face Protection: Put on safety glasses or goggles. If a face shield is needed, it goes on over the glasses/goggles.

  • Gloves: Don gloves last. Ensure the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat/Coveralls: Unbutton and roll it inside-out as you remove it, only touching the inside surfaces.

  • Respirator (if used): Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

Operational Plan: Safe Handling from Bench to Disposal

Safe handling practices are a self-validating system that ensures safety at every step.

Engineering Controls and Work Area Preparation
  • Ventilation: Always handle Methylenesuccinate derivatives in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]

  • Clear Workspace: Keep the work area clear of clutter to minimize the risk of spills.

Step-by-Step Handling Procedure
  • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

  • Dispensing: When transferring the chemical, do so carefully to avoid generating dust or splashes. Use appropriate tools like a spatula for solids or a pipette for liquids.

  • Container Sealing: Keep containers securely sealed when not in use to prevent the release of vapors.[1]

  • Avoid Personal Contact: Avoid all personal contact with the substance, including inhalation.[1]

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where chemicals are handled.[1]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large spills, contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear double gloves, a lab coat, and eye protection. A respirator may be necessary depending on the size and nature of the spill.

  • Containment and Cleanup:

    • For Dry Spills: Use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material and place it in a sealed container for disposal.[1]

    • For Wet Spills: Use an absorbent material to contain the spill. Shovel or vacuum the absorbed material into a labeled container for disposal.[1]

  • Decontamination: Wash the spill area with large amounts of water, and prevent runoff from entering drains.[1]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and environmental responsibility.

  • Waste Categorization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper classification.[3]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste.

  • Disposal Route: Dispose of the waste through an approved waste disposal plant or your institution's chemical waste program.[7]

  • Empty Containers: Empty containers may still contain chemical residues and should be handled as hazardous waste unless properly decontaminated.[1]

Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for safely handling Methylenesuccinate derivatives.

Workflow for Handling Methylenesuccinate Derivatives cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Hazards (SDS Review) B Select & Inspect PPE A->B C Prepare Well-Ventilated Workspace B->C D Don PPE Correctly C->D Proceed to Handling E Handle Chemical (Dispensing, Reaction) D->E F Securely Seal Container E->F Spill Spill Occurs? E->Spill G Doff PPE Correctly F->G Task Complete H Wash Hands Thoroughly G->H I Clean Work Area H->I J Segregate Waste I->J Generate Waste K Label Waste Container J->K L Dispose via Approved Route K->L Spill->F No Spill_Protocol Execute Spill Management Protocol Spill->Spill_Protocol Yes Spill_Protocol->E Decontaminate & Resume

Caption: A flowchart outlining the safe handling, use, and disposal of Methylenesuccinate derivatives.

By adhering to these guidelines, researchers, scientists, and drug development professionals can mitigate the risks associated with handling Methylenesuccinate(2-) and its derivatives, ensuring a safe and productive laboratory environment.

References

  • CymitQuimica. (2023, July 10).
  • Sigma-Aldrich. (2026, January 15).
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Fisher Scientific. (2012, November 16).
  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025, December 18).
  • Sigma-Aldrich. (2026, January 20).
  • Fisher Scientific. (2025, December 18).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Fisher Scientific. (n.d.).
  • Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
  • Fisher Scientific. (2012, November 16).

Sources

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